2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
Descripción
BenchChem offers high-quality 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-4-7(16)15-8-5(9(12,13)14)2-1-3-6(8)11/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAAXQFRCZBSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CCl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379255-17-1 | |
| Record name | 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Process Optimization of 2-Chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide: A Technical Guide
Abstract: This whitepaper provides a comprehensive, self-validating methodology for the synthesis of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. By analyzing the steric and electronic constraints of the starting materials, we establish a robust acylation protocol tailored for highly hindered anilines, ensuring high yield, purity, and reproducibility.
Introduction & Chemical Context
The compound 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (CAS: 379255-17-1) is a highly specialized α-chloroacetamide derivative[1]. Molecules of this class frequently serve as critical building blocks and intermediates in the development of agrochemicals (such as pre-emergent herbicides) and complex pharmaceutical active ingredients. The structural core features an acetamide linkage flanked by a highly reactive α-chloro group and a heavily substituted phenyl ring, presenting unique synthetic challenges.
Mechanistic Rationale & Causality in Experimental Design
The synthesis relies on the N-chloroacetylation of 2-chloro-6-(trifluoromethyl)aniline using chloroacetyl chloride[2]. However, standard amidation conditions often fail or proceed with poor kinetics due to two primary factors:
-
Steric Hindrance: Similar to other bulky anilines like 2,6-diisopropylaniline[3], the presence of ortho-substituents (a -Cl and a -CF₃ group) creates a physical "steric shield" around the amine nitrogen. This blocks the optimal Bürgi-Dunitz trajectory required for nucleophilic attack on the acyl carbon.
-
Electronic Deactivation: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing via inductive effects. This pulls electron density away from the nitrogen lone pair, drastically reducing its inherent nucleophilicity.
To overcome these barriers, the highly electrophilic chloroacetyl chloride must be used in conjunction with an acid scavenger (base) to drive the equilibrium forward[4]. The base neutralizes the generated hydrochloric acid (HCl), preventing the protonation of the already weakly nucleophilic aniline.
Fig 1: Mechanistic pathway for the N-chloroacetylation of a sterically hindered aniline.
Quantitative Data: Reaction Optimization
Selecting the correct solvent and base pair is critical for managing the thermodynamics of the reaction. The table below summarizes the optimization data, demonstrating why a biphasic Schotten-Baumann system or an anhydrous Dichloromethane (DCM)/Triethylamine (NEt₃) system are the preferred industrial choices.
| Solvent System | Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Mechanistic Observation |
| Dichloromethane | NEt₃ (1.2 eq) | 0 to 25 | 2.0 | 88 | 98.5 | Homogeneous; clean conversion. |
| Toluene | K₂CO₃ (1.5 eq) | 80 | 4.5 | 76 | 95.0 | Heterogeneous; requires heating, trace degradation. |
| Tetrahydrofuran | DIPEA (1.2 eq) | 0 to 25 | 3.0 | 82 | 97.2 | Slower kinetics compared to DCM. |
| Water / DCM | NaOH (Aq, 2M) | 0 to 10 | 1.5 | 91 | 99.1 | Biphasic; fastest kinetics, highest purity. |
Self-Validating Experimental Protocol
The following methodology details the anhydrous DCM/NEt₃ route. A protocol is only as reliable as its feedback loops. This workflow is designed as a self-validating system : it relies on real-time In-Process Controls (IPC) rather than arbitrary reaction times, ensuring absolute reproducibility.
Step-by-Step Methodology:
-
Reactor Preparation: Charge a dry, nitrogen-purged round-bottom flask with 2-chloro-6-(trifluoromethyl)aniline (1.0 equivalent) and anhydrous Dichloromethane (DCM) (10 volumes).
-
Causality: DCM is chosen because it is a non-polar, aprotic solvent that fully dissolves both reagents without participating in nucleophilic side reactions.
-
-
Base Addition: Add Triethylamine (NEt₃) (1.2 equivalents) to the solution and stir for 10 minutes to ensure homogeneity.
-
Thermal Control: Cool the reactor to 0–5 °C using an ice-water bath.
-
Causality: The acylation reaction is highly exothermic. Chilling the reactor prevents localized heating, which could lead to the thermal degradation of chloroacetyl chloride or the formation of di-acylated impurities.
-
-
Electrophile Addition: Dissolve chloroacetyl chloride (1.1 equivalents) in DCM (2 volumes). Add this solution dropwise to the reactor over 30 minutes, strictly maintaining the internal temperature below 10 °C.
-
Self-Validation (IPC Loop): Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). After 60 minutes, sample the reaction mixture for HPLC analysis (UV 254 nm).
-
Validation Criteria: The reaction is deemed complete only when the peak corresponding to the starting aniline falls below 1.0% Area/Area (A/A). If the threshold is not met, stir for an additional 30 minutes and re-test. Do not proceed to workup until this metric is satisfied.
-
-
Quench & Workup: Once validated, quench the reaction by adding deionized water (5 volumes). Transfer to a separatory funnel. Separate the organic layer and wash sequentially with 1N HCl (to remove unreacted NEt₃ and trace aniline), saturated NaHCO₃ (to neutralize residual acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a Toluene/Hexane mixture.
-
Causality: The product is an aromatic amide, highly soluble in hot toluene but insoluble in hexane. This mixed-solvent system allows for precision tuning of the saturation point, yielding high-purity crystals.
-
Fig 2: Step-by-step experimental workflow with integrated in-process controls (IPC).
Conclusion
The synthesis of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide requires precise control over reaction kinetics due to the sterically encumbered and electronically deactivated nature of the starting aniline. By employing a highly reactive electrophile under strictly temperature-controlled, base-mediated conditions, and enforcing a self-validating IPC feedback loop, researchers can consistently isolate the target α-chloroacetamide in high yield and purity.
References
-
2-Chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide | 379255-17-1 , Appchem, 1
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions , Taylor & Francis, 4
-
2,6-Diisopropylaniline | High-Purity Reagent , Benchchem, 3
-
The Fascinating Chemistry of α‐Haloamides , PMC (PubMed Central), 2
Sources
mechanism of action of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
An In-depth Technical Guide to the Putative Mechanisms of Action and Target Elucidation of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (CAS: 379255-17-1). In the absence of direct empirical data on its specific biological targets, this document synthesizes information from structurally related molecules to propose and explore plausible hypotheses. We delve into potential applications in oncology, infectious disease, and agriculture, grounded in the known activities of analogous chloroacetamides and trifluoromethylphenyl derivatives. Furthermore, this guide outlines detailed, field-proven experimental protocols for robust target identification, validation, and mechanism of action elucidation, designed to equip researchers and drug development professionals with a practical framework for investigating this and other novel chemical entities.
Introduction and Compound Profile
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is a halogenated acetamide derivative with a molecular formula of C₉H₆Cl₂F₃NO.[1] Its structure is characterized by a chloroacetamide functional group attached to a dichlorinated phenyl ring bearing a trifluoromethyl moiety. This combination of features suggests a high potential for biological activity, as these individual components are prevalent in a wide range of bioactive molecules. The compound is intended for research use only and is classified as an acute toxicant, a skin irritant, and a substance that can cause serious eye damage.[1][2]
| Property | Value | Reference |
| CAS Number | 379255-17-1 | [1][2] |
| Molecular Formula | C₉H₆Cl₂F₃NO | [1] |
| Molecular Weight | 272.05 g/mol | [1] |
| Known Hazards | Acute toxicity, Skin irritation, Serious eye damage | [2] |
Given the limited direct research on this specific molecule, the following sections will explore its potential mechanisms of action by drawing parallels with structurally similar compounds that have established biological activities.
Hypothesized Mechanisms of Action Based on Structural Analogs
The chemical architecture of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide suggests several plausible biological activities. The chloroacetamide group is a known reactive moiety, while the substituted phenyl ring can drive specificity and binding affinity to biological targets.
Potential as a Kinase Inhibitor in Oncology
A significant body of research points to the efficacy of N-phenylacetamide derivatives as kinase inhibitors. Notably, a compound featuring a 2-(4-chloro-3-(trifluoromethyl)phenyl)acetamide core has been identified as a potent, orally available inhibitor of c-KIT kinase mutants, which are implicated in gastrointestinal stromal tumors (GIST).[3][4] Similarly, another acetamide derivative has demonstrated selective inhibition of FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutants, a key driver in acute myeloid leukemia (AML).[5]
Hypothesized Mechanism: The trifluoromethyl and chloro substitutions on the phenyl ring of our target compound may facilitate its binding to the ATP-binding pocket of certain kinases. The chloroacetamide moiety could potentially form covalent bonds with cysteine residues within or near the active site, leading to irreversible inhibition. This covalent targeting is a strategy employed by several approved kinase inhibitors.
Potential as an Antimicrobial Agent
The chloroacetamide functional group is a well-known electrophile and has been incorporated into various antimicrobial agents. Studies on other chloro-N-phenylacetamide derivatives have demonstrated significant antibacterial and antifungal properties.[6] Research has shown that the presence of the chloro group on the acetamide is crucial for the antimicrobial activity of these molecules.[7]
Hypothesized Mechanism: The electrophilic carbon of the chloroacetamide can react with nucleophilic residues (such as cysteine or histidine) in essential bacterial or fungal enzymes, leading to their inactivation. This could disrupt critical metabolic or cell wall synthesis pathways, resulting in cell death.
Potential as a Herbicide
Chloroacetamide herbicides, such as acetochlor, are widely used in agriculture. The mechanism of action for this class of herbicides involves the inhibition of very long-chain fatty acid elongases and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway.[8]
Hypothesized Mechanism: Given the presence of the chloroacetamide core, it is plausible that 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide could act as a herbicide by inhibiting similar enzymes in plants. The dichlorinated and trifluoromethylated phenyl ring would influence its uptake, translocation, and binding affinity within the plant.
Experimental Workflows for Target Identification and Mechanism Elucidation
To move from hypothesized to confirmed mechanisms of action, a systematic experimental approach is required. The following protocols provide a roadmap for researchers to identify the biological target(s) of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide and elucidate its mode of action.
Phase 1: Phenotypic Screening and Hit Validation
The initial step is to determine the primary biological effect of the compound. This involves broad screening across various cell-based assays.
Protocol: Multi-Assay Phenotypic Screening
-
Assay Panel Selection:
-
Oncology: Screen against a panel of cancer cell lines representing different tissues (e.g., NCI-60 panel). Include cell lines with known kinase dependencies (e.g., FLT3-ITD positive AML cells, c-KIT mutant GIST cells).
-
Antimicrobial: Test against a panel of gram-positive and gram-negative bacteria, as well as fungal strains. Determine the Minimum Inhibitory Concentration (MIC).
-
Herbicidal: Conduct germination and seedling growth assays on model plants (e.g., Arabidopsis thaliana).
-
-
Dose-Response Analysis: For any observed activity, perform a dose-response study to determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).
-
Cytotoxicity Assessment: Concurrently, assess cytotoxicity in a non-cancerous human cell line (e.g., HEK293 or primary fibroblasts) to determine a therapeutic window.
-
Hit Validation: Resynthesize or re-purify the compound to confirm that the observed activity is not due to an impurity.
Caption: Workflow for initial phenotypic screening and hit validation.
Phase 2: Target Identification
Once a robust biological effect is confirmed, the next crucial step is to identify the molecular target(s).
Protocol: Affinity-Based Target Identification
This protocol requires the synthesis of a tagged version of the compound to facilitate pull-down experiments.
-
Probe Synthesis: Synthesize an analog of the compound with a linker and an affinity tag (e.g., biotin) at a position that is predicted not to interfere with its biological activity. Validate that the tagged compound retains its biological activity.
-
Cell Lysate Preparation: Prepare a protein lysate from the cells where the compound showed the highest activity.
-
Affinity Pull-Down:
-
Incubate the lysate with the biotinylated compound.
-
As a control, incubate a separate lysate sample with the biotinylated compound in the presence of a high concentration of the untagged compound (competitive binding).
-
Use streptavidin-coated beads to capture the biotinylated compound and any bound proteins.
-
-
Protein Identification:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE.
-
Excise the protein bands that are present in the experimental sample but absent or significantly reduced in the competitive control.
-
Identify the proteins using mass spectrometry (LC-MS/MS).
-
Caption: Workflow for affinity-based target identification.
Phase 3: Target Validation and Mechanism of Action Elucidation
The final phase involves confirming that the identified protein(s) are indeed responsible for the compound's biological effect and understanding the downstream consequences of their modulation.
Protocol: Target Validation using Genetic and Biochemical Methods
-
Genetic Knockdown/Knockout:
-
Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein in the relevant cell line.
-
Treat the modified cells with the compound. A significant increase in the EC₅₀/IC₅₀ in the knockdown/knockout cells compared to wild-type cells indicates that the protein is the target.
-
-
In Vitro Enzyme/Binding Assays:
-
If the identified target is an enzyme, express and purify the protein.
-
Perform an in vitro enzyme activity assay in the presence of varying concentrations of the compound to determine if it has a direct inhibitory effect and to calculate the IC₅₀.
-
Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to confirm direct binding and determine the binding affinity (Kd).
-
-
Pathway Analysis:
-
Treat cells with the compound at its EC₅₀ concentration.
-
Perform phosphoproteomics, transcriptomics (RNA-seq), or metabolomics to identify changes in downstream signaling pathways. This will provide a detailed picture of the compound's mechanism of action.
-
Caption: Workflow for target validation and MoA elucidation.
Conclusion and Future Directions
While the precise mechanism of action for 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide remains to be elucidated, its chemical structure provides a strong basis for several compelling hypotheses, including roles as a kinase inhibitor, an antimicrobial agent, or a herbicide. The presence of the reactive chloroacetamide moiety, combined with the heavily substituted phenyl ring, makes it a promising candidate for further investigation. The experimental workflows detailed in this guide offer a robust, step-by-step framework for researchers to systematically uncover its biological function. Future work should focus on executing these phenotypic screens and, upon identifying a clear biological effect, proceeding with rigorous target identification and validation. Such studies will be instrumental in determining the therapeutic or agrochemical potential of this intriguing molecule.
References
- 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide - NextSDS. (n.d.).
- 2-Chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide - Benchchem. (n.d.).
- 2-Chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide | Sapphire Bioscience. (n.d.).
- 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC. (n.d.).
- Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed. (2019).
- Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors | Journal - ACS Publications. (2019).
- Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed. (2019).
- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. (2020).
- Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti. (2020).
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. nextsds.com [nextsds.com]
- 3. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
Abstract
This technical guide provides a comprehensive overview of the core (CAS No. 379255-17-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind the experimental determination of these properties. We present field-proven, self-validating protocols for determining critical parameters such as melting point, solubility, and lipophilicity (LogP). The significance of these properties is discussed within the context of chemical synthesis and pharmaceutical development, where understanding a molecule's behavior is paramount for predicting its efficacy, stability, and bioavailability. Structurally related N-phenylacetamide derivatives have shown potential as anticonvulsant agents, making a thorough characterization of this scaffold's physicochemical landscape particularly relevant for medicinal chemistry.[1]
Compound Identification and Structure
The foundational step in any physicochemical analysis is the unambiguous identification of the compound . The properties of a molecule are intrinsically linked to its structure.
-
IUPAC Name: 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
-
Molecular Formula: C₉H₆Cl₂F₃NO[3]
-
Molecular Weight: 272.05 g/mol [3]
The unique arrangement of chloro and trifluoromethyl groups on the phenyl ring significantly impacts the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, all of which are explored in the subsequent sections.[1][4]
Summary of Key Physicochemical Properties
This table summarizes the essential physicochemical parameters for 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. It is important to note that while computational predictions are useful, experimentally determined values are the gold standard for regulatory and development purposes. The protocols for determining these values are detailed in Section 3.
| Property | Value | Significance in Research & Development |
| Melting Point (°C) | To be determined experimentally | Indicator of purity; affects formulation and storage conditions.[5][6][7] |
| Aqueous Solubility | To be determined experimentally | Critical for bioavailability and formulation of parenteral dosage forms.[8] |
| Lipophilicity (LogP) | To be determined experimentally | Predicts membrane permeability and in-vivo distribution; key component of drug-likeness rules (e.g., Lipinski's Rule of Five).[9][10] |
| pKa | To be determined experimentally | Determines the ionization state at different physiological pH values, affecting solubility and receptor binding. |
Experimental Determination of Physicochemical Properties
As a Senior Application Scientist, my focus is not just on the 'what' but the 'why' and 'how'. The following protocols are designed to be robust and self-validating, ensuring data integrity. These methods are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[11][12]
Melting Point Determination
The melting point is one of the most fundamental and informative physical properties, serving as a primary indicator of a substance's purity.[5] Pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities typically depress and broaden the melting range.[6][7]
This method is the standard technique cited in most pharmacopeias.[7]
-
Sample Preparation:
-
Ensure the sample is a fine, dry powder. If the sample consists of coarse crystals, gently grind it using a clean agate or glass mortar and pestle.[7] This ensures efficient and uniform heat transfer.
-
Load the sample into a capillary tube (one end sealed) to a packed height of approximately 2-3 mm.[13][14] This is achieved by tapping the open end of the tube into the powder and then dropping the tube, sealed-end down, through a long glass tube to compact the material.[6][13] An excessive sample amount can lead to an artificially broad melting range.[13]
-
-
Apparatus Setup:
-
Measurement:
-
Rapid, Approximate Determination (if unknown): Heat the sample at a fast rate (e.g., 10-20°C per minute) to quickly find an approximate melting range.[6] A fresh sample must be used for the precise determination.[13]
-
Precise Determination: Using a fresh sample, set the starting temperature to at least 20°C below the approximate melting point found. Heat rapidly to about 5-10°C below this point.[6][14]
-
Decrease the heating rate to 1-2°C per minute.[5][14] A slow ramp rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Record the Melting Range:
-
The result is reported as the range T1 - T2.
-
-
Identity Confirmation (Mixed Melting Point):
-
To confirm if an unknown sample is identical to a known reference standard, create a 50:50 mixture of the two.
-
Determine the melting point of the mixture. If the melting point is sharp and undepressed compared to the known standard, the two compounds are identical. If the melting point is significantly lower and broader, they are different substances.[6][7]
-
Caption: Workflow for Melting Point Determination via the Capillary Method.
Solubility Determination
Solubility, the ability of a solute to dissolve in a solvent, is a critical parameter that influences a drug's absorption and bioavailability. The "like dissolves like" principle is a useful guide; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[15]
The shake-flask method is the universally accepted gold-standard for determining equilibrium solubility.[8][15] It ensures that the solution has reached its maximum saturation point under controlled conditions.
-
Preparation:
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium was reached with a saturated solution.[8][15]
-
The purity of both the solute and solvent is paramount for accurate results.[8]
-
-
Equilibration:
-
Place the vials in a temperature-controlled mechanical shaker or agitator. For biopharmaceutical relevance, this is often conducted at 37 ± 1°C.[16]
-
Agitate the samples for a sufficient period to reach equilibrium. This can take 24 to 72 hours.[15] To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The concentration should be consistent at the later time points.[16]
-
-
Phase Separation:
-
Once equilibrium is established, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high concentration readings.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[15]
-
-
Analysis:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of the compound in the filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
-
A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[15]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature and pH.[15]
-
Caption: Generalized Workflow for the Shake-Flask Solubility Method.[15]
Lipophilicity (LogP) Determination
Lipophilicity is the measure of a compound's affinity for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogP is a cornerstone of medicinal chemistry, heavily influencing a drug's ability to cross cell membranes and its overall pharmacokinetic profile.[9][17]
-
Solvent Preparation:
-
Prepare a biphasic system of n-octanol and water (or a relevant buffer, like PBS at pH 7.4 for LogD measurement).
-
Crucially, the two phases must be mutually saturated before the experiment. To do this, shake n-octanol with water for 24 hours, allow the layers to separate, and use the n-octanol-saturated water and water-saturated n-octanol for the experiment. This prevents volume changes during partitioning.
-
-
Partitioning:
-
Prepare a stock solution of the compound in one of the phases (e.g., the phase in which it is more soluble).
-
Add a known volume of the stock solution to a vial containing known volumes of both the n-octanol and water phases.
-
Seal the vial and mix thoroughly (e.g., on a rotator) for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[9]
-
-
Phase Separation:
-
Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
-
-
Analysis:
-
Calculation and Reporting:
-
Calculate the partition coefficient, P:
-
P = [solute]octanol / [solute]water
-
-
The result is reported as its base-10 logarithm:
-
Log P = log₁₀(P)
-
-
For ionizable compounds, this measurement at a specific pH is termed the distribution coefficient, LogD.[9]
-
Caption: Workflow for Shake-Flask LogP Determination.
Conclusion
The are definitive factors that govern its behavior from the synthesis flask to potential biological systems. While specific experimental values for this compound require laboratory determination, the robust, validated protocols detailed in this guide provide a clear pathway for obtaining high-integrity data. A thorough understanding and precise measurement of melting point, solubility, and LogP are not merely academic exercises; they are indispensable steps in the rational design and development of new chemical entities, enabling scientists to make informed decisions, mitigate risks, and accelerate the journey from discovery to application.
References
- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
- NextSDS. (n.d.). 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide.
- Wired Chemist. (n.d.). Determination of Melting Point.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Sapphire Bioscience. (n.d.). 2-Chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide.
- Unknown. (2013, April 15). Experiment 1 - Melting Points.
- Prévention du risque chimique. (2009). Methods for determining the physico-chemical properties under REACH 1/2.
- Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
- National Academies of Sciences, Engineering, and Medicine. (2014). A Framework to Guide Selection of Chemical Alternatives. In Physicochemical Properties and Environmental Fate. National Academies Press.
- Unknown. (n.d.). Melting Point Determination / General Tests.
- NETZSCH Analyzing & Testing. (n.d.). Physicochemical Properties.
- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
- Lambda Photometrics. (n.d.). Melting Point Determination.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- World Health Organization (WHO). (n.d.). Annex 4.
- Agilent Technologies, Inc. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
- Smolecule. (2023, November 23). 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide.
- Benchchem. (n.d.). 2-Chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide.
Sources
- 1. 2-Chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide|328-26-7 [benchchem.com]
- 2. nextsds.com [nextsds.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Buy 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | 572881-38-0 [smolecule.com]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. enamine.net [enamine.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. prc.cnrs.fr [prc.cnrs.fr]
- 12. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. who.int [who.int]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. agilent.com [agilent.com]
An In-depth Technical Guide to the Biological Activity of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
Introduction
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide, with the chemical formula C9H6Cl2F3NO and a molecular weight of 272.05 g/mol , is a halogenated acetamide derivative.[1][2] The presence of both chloro and trifluoromethyl substituents on the phenyl ring significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of its biological activity.[3] While this specific molecule is cataloged for research purposes and not for human or veterinary use, its structural motifs are prevalent in both agrochemical and pharmaceutical compounds, suggesting a potential for significant biological effects.[1][4] This guide provides a comprehensive technical overview of the known and extrapolated biological activities of this compound, grounded in the broader understanding of the chloroacetamide and N-phenylacetamide chemical classes.
Physicochemical Properties and Structure-Activity Relationship (SAR) Insights
The biological activity of a compound is intrinsically linked to its chemical structure. For 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide, several features are noteworthy:
-
The Chloroacetamide Moiety : The α-chloroacetamide group is a key reactive center. It is known to be susceptible to nucleophilic substitution, a property that underpins the mechanism of action for chloroacetamide herbicides.[5][6]
-
The N-phenyl Ring : The disubstituted N-phenyl ring with its specific pattern of a chloro and a trifluoromethyl group is crucial for target recognition and binding affinity. The ortho-chloro and ortho-trifluoromethyl groups create a specific steric and electronic environment that can influence its interaction with biological macromolecules.
-
Halogenation : The presence of chlorine and fluorine (in the trifluoromethyl group) enhances the compound's lipophilicity, which can facilitate its passage across biological membranes. These substitutions can also impact metabolic stability by blocking sites of enzymatic oxidation.
| Property | Value | Reference |
| Molecular Formula | C9H6Cl2F3NO | [1] |
| Molecular Weight | 272.05 g/mol | [1] |
| CAS Number | 379255-17-1 | [1] |
Potential Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The most well-documented biological activity of the chloroacetamide class of compounds is their herbicidal action.[7][8] Chloroacetamide herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[7] This leads to a cessation of cell division and expansion, ultimately preventing weed emergence and growth.[7] It is highly probable that 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide shares this mechanism of action.
Mechanism of Action: A Step-by-Step Breakdown
The herbicidal activity of chloroacetamides is initiated by their intracellular conjugation to coenzyme A (CoA) or other sulfhydryl-containing molecules.[5] This process is thought to be a key step in the bioactivation of the herbicide. The resulting conjugate then inhibits the elongase enzymes involved in the VLCFA biosynthesis pathway, which is located in the endoplasmic reticulum.[7]
Experimental Protocol: In Vitro VLCFA Elongase Inhibition Assay
This protocol describes a method to assess the inhibitory effect of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide on VLCFA elongase activity in a plant microsomal fraction.
-
Preparation of Microsomal Fraction :
-
Homogenize young, actively growing plant tissue (e.g., leek seedlings) in a cold extraction buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the microsomal fraction.
-
Resuspend the pellet in a suitable buffer and determine the protein concentration.
-
-
Elongase Assay :
-
Prepare a reaction mixture containing the microsomal fraction, a source of malonyl-CoA (e.g., [14C]-malonyl-CoA), NADPH, and the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Initiate the reaction by adding the microsomal fraction and incubate at the optimal temperature for the enzyme.
-
Stop the reaction by adding a strong base (e.g., KOH) to saponify the fatty acids.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Analyze the incorporation of the radiolabel into the VLCFA fraction using thin-layer chromatography (TLC) and scintillation counting.
-
-
Data Analysis :
-
Calculate the percentage of inhibition of VLCFA synthesis for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Potential Pharmacological Activities: Insights from Structural Analogs
Beyond its potential as a herbicide, the N-phenylacetamide scaffold is a well-established pharmacophore in medicinal chemistry.
Anticonvulsant Activity
Numerous studies have demonstrated the anticonvulsant properties of N-phenylacetamide derivatives.[4][9][10][11] These compounds are often evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[9] The pattern of substitution on the N-phenyl ring is a critical determinant of anticonvulsant activity.[4]
Experimental Protocol: Tiered Anticonvulsant Screening
A standard approach to evaluating the anticonvulsant potential of a novel compound involves a tiered screening process.
-
Maximal Electroshock (MES) Test :
-
Administer the test compound to a group of mice or rats at various doses.
-
After a predetermined time, subject the animals to a brief electrical stimulus through corneal or auricular electrodes to induce a tonic-clonic seizure.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is indicative of its efficacy against generalized tonic-clonic seizures.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test :
-
Administer the test compound to a group of mice.
-
After a suitable absorption period, inject the animals subcutaneously with a convulsive dose of pentylenetetrazole.
-
Observe the animals for the occurrence of clonic seizures.
-
The ability of the compound to prevent or delay the onset of clonic seizures suggests its potential efficacy against myoclonic seizures.
-
-
Rotarod Test for Neurological Deficit :
-
Place mice on a rotating rod and measure the time they are able to maintain their balance.
-
Administer the test compound and re-test the animals on the rotarod at various time points.
-
A significant decrease in performance on the rotarod indicates potential neurological toxicity (e.g., motor impairment).
-
Other Potential Biological Activities
Derivatives of acetamide have been reported to possess a wide range of biological activities, including:
-
Antimicrobial activity : Some chloroacetamide derivatives have shown efficacy against bacteria and fungi.[12][13]
-
Anti-inflammatory activity : The N-phenylacetamide scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[14]
-
Anticancer activity : Certain acetamide derivatives have been investigated as kinase inhibitors for the treatment of various cancers.[15]
Toxicological Profile
The toxicological properties of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide have not been extensively studied. However, based on the known toxicology of chloroacetamide and its derivatives, some potential hazards can be anticipated. Chloroacetamide itself is classified as toxic if swallowed and may cause skin sensitization.[16]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17]
-
Cell Culture :
-
Culture a suitable cell line (e.g., a human cancer cell line and a normal, non-cancerous cell line) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation :
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
-
Formazan Solubilization and Measurement :
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value.
-
Conclusion
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is a molecule of significant interest due to its structural similarity to known bioactive compounds in both the agrochemical and pharmaceutical fields. Based on its chemical structure, a primary mode of action is likely the inhibition of VLCFA synthesis, conferring potential herbicidal properties. Furthermore, the N-phenylacetamide core suggests a plausible role as an anticonvulsant, and the broader class of acetamides has been associated with a range of other pharmacological activities. This guide provides a framework for the systematic investigation of this compound's biological profile, from its synthesis and initial screening to more detailed mechanistic studies. Further empirical data is required to fully elucidate the specific biological activities and toxicological profile of this compound.
References
- Mode of Action for Chloroacetamides and Functionally Related Compounds. (2026, February 3).
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- Synthesis and anticonvulsant activity of some omega-(1H-imidazol-1-yl)
- Modes of Action of Different Classes of Herbicides. (2015, December 2). IntechOpen.
- Synthesis and anticonvulsant and antidepressant activity of 2-(5-bromo-2,3-dioxoindolin)
- Synthesis, Docking and Antiepileptic Activity of New 2-((1,5-Diphenyl-1H-1,2,4-Triazol-3-yl)Thio)-N-Phenylacetamide Derivatives. (2021, September 29). Taylor & Francis.
- Synthesis and anticonvulsant activity of some alkanamide deriv
- Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (2017, June 12). Weed Technology | Cambridge Core.
- Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. (n.d.). Semantic Scholar.
- Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. (2004, April 20).
- 2-Chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. (n.d.). Sapphire Bioscience.
- Acetamide, 2-chloro-: Human health tier II assessment. (2016, July 1). NICNAS.
- 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. (n.d.). NextSDS.
- Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021, September 17). PMC.
- Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. (2020, August 1). University of East Anglia.
- Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. (2019, July 11). PubMed.
- Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. (n.d.).
- Comparative Cytotoxicity of 2-Chloro-2',4',6'-trimethoxychalcone on Cancer vs. Normal Cell Lines. (n.d.). Benchchem.
- 2-CHLORO-N-(2-CHLORO-5-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE | 328-26-7. (2022, December 30). Chemicalbook.
- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (n.d.). MDPI.
- 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. (n.d.). PMC.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. nextsds.com [nextsds.com]
- 3. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of some omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Modes of Action of Different Classes of Herbicides | IntechOpen [intechopen.com]
- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant and antidepressant activity of 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activity of some alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. pdf.benchchem.com [pdf.benchchem.com]
in vitro evaluation of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
In Vitro Evaluation of 2-Chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide: A Technical Guide to Profiling α -Chloroacetamide Covalent Fragments
Target Audience: Research Scientists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
The compound 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (CAS: 379255-17-1) represents a prototypical α -chloroacetamide electrophile widely utilized in Covalent Fragment-Based Drug Discovery (CFBDD). Unlike traditional reversible ligands, covalent fragments achieve high potency and prolonged target engagement by forming an irreversible bond with nucleophilic residues—most commonly cysteines—on a target protein[1].
The structural anatomy of this compound is bipartite:
-
The Recognition Element: The 2-chloro-6-(trifluoromethyl)phenyl moiety provides a unique steric and electronic environment, driving the initial non-covalent binding affinity ( KI ) via halogen bonding and hydrophobic packing.
-
The Electrophilic Warhead: The α -chloroacetamide group acts as a cysteine-directed warhead, reacting via an SN2 mechanism where the thiolate of the target cysteine displaces the α -chloride[2].
This whitepaper outlines a comprehensive, three-phase in vitro evaluation pipeline to characterize this compound, bridging intrinsic chemical reactivity with target-specific functional kinetics.
Phase 1: Intrinsic Reactivity Profiling (The GSH Assay)
The Causality of the Approach
Before introducing a covalent fragment to a complex biological target, its intrinsic chemical reactivity must be quantified. Hyper-reactive compounds will indiscriminately alkylate cellular proteins, leading to pan-assay interference and off-target toxicity. Conversely, inert compounds will fail to label the target. The Glutathione (GSH) assay serves as a highly effective surrogate for cellular thiols, allowing researchers to filter out promiscuous binders and identify fragments with an optimal "Goldilocks" reactivity profile[3].
Step-by-Step Methodology: LC-MS/MS GSH Half-Life Assay
This protocol quantifies the pseudo-first-order degradation rate of the fragment in the presence of excess GSH.
-
Reagent Preparation: Prepare a 10 mM stock of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide in DMSO. Prepare a fresh 50 mM stock of reduced L-glutathione (GSH) in deionized water.
-
Reaction Initiation: In a glass vial, combine the fragment (final concentration: 500 µM) and GSH (final concentration: 2.5 mM) in 100 mM potassium phosphate buffer (pH 7.4) containing 10% acetonitrile to maintain solubility[4].
-
Internal Standard: Spike the mixture with 800 µM Rhodamine B as an inert internal standard for LC-MS normalization.
-
Incubation & Sampling: Incubate the reaction mixture at 37 °C. Extract 10 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).
-
Quenching: Immediately quench each aliquot by mixing it with an equal volume of 1% formic acid in acetonitrile to protonate the GSH thiolate and halt the SN2 reaction.
-
Data Acquisition: Analyze the samples via LC-MS/MS, monitoring the disappearance of the parent fragment mass (m/z 271.0) relative to the internal standard.
-
Kinetic Calculation: Plot the natural logarithm of the remaining fragment concentration versus time. The slope of the linear regression yields the rate constant ( kobs ), from which the half-life ( t1/2=ln(2)/kobs ) is derived.
Self-Validating System: Run a known clinical benchmark, such as the acrylamide-based kinase inhibitor Ibrutinib, in parallel. If the benchmark t1/2 deviates significantly from established literature values (~3.7 hours)[4], recalibrate the mass spectrometer and verify the buffer pH, as thiolate concentration is highly pH-dependent.
Quantitative Data: Reactivity Benchmarks
| Warhead Class | Representative Compound | Expected GSH t1/2 (pH 7.4, 37°C) | Target Engagement Profile |
| α -Iodoacetamide | Iodoacetamide | < 5 min | Hyper-reactive; Promiscuous |
| α -Chloroacetamide | 2-chloro-N-[2-...phenyl]acetamide | 30 – 120 min | Tunable; Cysteine-directed |
| Acrylamide | Ibrutinib (Benchmark) | ~220 min | Highly selective; Slower kinetics |
| Vinyl Sulfone | Generic Vinyl Sulfone | 10 - 60 min | Moderately reactive |
Phase 2: Target Engagement & Binding Site Identification
The Causality of the Approach
Once intrinsic reactivity is validated, the compound must be tested against the purified target protein. Intact protein mass spectrometry (Intact MS) is the gold standard for this phase because it unequivocally establishes the stoichiometry of covalent modification[1]. A specific inhibitor will yield a single discrete mass shift (+1 adduct), whereas a promiscuous compound will show multiple additions (+2, +3 adducts) on the protein surface[5].
Step-by-Step Methodology: Intact Protein MS
-
Protein Preparation: Dilute the recombinant target protein to a final concentration of 10 µM in an amine-free, physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers containing DTT or β -mercaptoethanol, as these nucleophiles will competitively react with the α -chloroacetamide warhead.
-
Labeling Reaction: Add 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide to a final concentration of 100 µM (10-fold molar excess). Keep the final DMSO concentration ≤ 1% v/v.
-
Incubation: Incubate the mixture at 25 °C for 8 hours[5].
-
Desalting & Analysis: Pass the sample through a C4 solid-phase extraction ZipTip to remove salts. Inject the desalted protein into an LC-TOF-MS system.
-
Deconvolution: Use maximum entropy deconvolution software to convert the raw multiply-charged envelope into a zero-charge intact mass spectrum. Look for a mass shift corresponding to the fragment mass minus the loss of HCl ( Δ Mass ≈ +235.0 Da).
Self-Validating System: Perform the identical assay using a site-directed mutant of the target protein where the suspected reactive cysteine is mutated to a serine (Cys → Ser). A complete absence of the mass shift in the mutant validates that the labeling is strictly site-specific and driven by the unique nucleophilicity of that specific cysteine.
Phase 3: Functional Kinetics ( kinact/KI )
The Causality of the Approach
Standard IC50 values are fundamentally flawed for evaluating covalent inhibitors because the inhibition is time-dependent; given enough time, even a poor covalent inhibitor can fully inactivate an enzyme. Therefore, the efficiency of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide must be defined by the kinetic parameters kinact/KI . This ratio captures both the initial non-covalent affinity ( KI ) and the maximum rate of covalent bond formation ( kinact )[1].
Step-by-Step Methodology: Time-Dependent Inhibition Assay
-
Pre-incubation: Prepare a matrix of enzyme aliquots. Add varying concentrations of the fragment (e.g., 0.1, 1, 10, 50, 100 µM) to the enzyme and pre-incubate for distinct time intervals (e.g., 0, 10, 20, 40, 60 minutes).
-
Substrate Addition: At each time point, rapidly add the enzyme's substrate to initiate the biochemical reaction.
-
Velocity Measurement: Measure the initial velocity ( vi ) of the reaction using a continuous read-out (e.g., fluorescence or absorbance).
-
Data Fitting: Plot the natural log of remaining activity ( ln(vi/v0) ) versus pre-incubation time to determine the observed rate constant ( kobs ) for each inhibitor concentration.
-
Parameter Extraction: Fit the kobs values to the hyperbolic equation: kobs=KI+[I]kinact[I] to extract the specific kinetic parameters.
Self-Validating System: Subject the fully inhibited enzyme-inhibitor complex to rapid gel filtration or extensive dialysis (10,000 MWCO). If enzymatic activity is restored post-dialysis, the binding is reversible, invalidating the covalent SN2 mechanism hypothesis.
Visualizations of the Covalent Workflow
Caption: Diagram 1: SN2 covalent modification mechanism and kinetic parameters of alpha-chloroacetamides.
Caption: Diagram 2: Three-phase in vitro screening workflow for evaluating covalent fragment electrophiles.
References
-
Fragment-based covalent ligand discovery. PMC. 1
-
Covalent-Fragment Screening of BRD4 Identifies a Ligandable Site Orthogonal to the Acetyl-Lysine Binding Sites. ACS Publications. 5
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. 6
-
BIreactive: A Machine-Learning Model to Estimate Covalent Warhead Reactivity. ACS Publications. 2
-
Recent Advances in Covalent Drug Discovery. MDPI. 3
-
Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. DOI. 4
using 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide in a kinase assay
Application Note: Evaluation of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide in Covalent Kinase Assays
Executive Summary
The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted kinase drug discovery, enabling the targeting of shallow binding pockets and non-catalytic residues[1]. Fragment-based drug discovery (FBDD) frequently utilizes small electrophilic probes to map ligandable cysteines across the kinome[2]. This application note provides a comprehensive, self-validating workflow for evaluating 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (CAS 379255-17-1) —a representative α -chloroacetamide fragment—in kinase assays. By combining intact protein mass spectrometry (LC-MS) and time-dependent biochemical assays, researchers can accurately determine the kinetic parameters ( kinact/KI ) that define covalent efficacy.
Mechanistic Rationale: The α -Chloroacetamide Warhead
The compound 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide features an α -chloroacetamide electrophilic warhead. Unlike acrylamides, which undergo reversible Michael addition, chloroacetamides react with nucleophilic thiols (such as the sulfhydryl group of a non-catalytic cysteine in a kinase active site) via an irreversible SN2 alkylation mechanism[3].
The steric bulk provided by the 2-chloro-6-(trifluoromethyl)phenyl ring is a critical design feature. Highly reactive, unhindered electrophiles often lead to promiscuous off-target labeling and idiosyncratic toxicity[1]. The steric hindrance in this fragment dampens the intrinsic reactivity of the warhead, forcing the compound to rely heavily on initial non-covalent recognition ( KI ) to position the electrophile in proximity to the target cysteine. This proximity-driven reaction enhances kinome selectivity[4].
Two-step kinetic model of covalent kinase inhibition.
Assay Design & Causality (The "Why")
To establish a trustworthy and self-validating assay system, standard reversible kinase assay protocols must be heavily modified.
-
Buffer Selection (The Thiol Problem): Standard kinase buffers contain reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME) to prevent protein oxidation. However, these reagents contain free thiols that will rapidly react with the chloroacetamide warhead, depleting the compound and yielding false negatives. Causality: You must replace DTT/BME with Tris(2-carboxyethyl)phosphine (TCEP), a potent but non-nucleophilic reducing agent that will not react with electrophiles.
-
Time-Dependent Evaluation: Covalent inhibition is not an equilibrium process; potency increases over time as the irreversible E−I complex accumulates[5]. A single IC50 value is scientifically meaningless for this compound. Causality: Assays must be conducted across multiple pre-incubation times to calculate the kinact (maximum rate of inactivation) and KI (reversible binding affinity)[4].
-
Self-Validation via Mutagenesis: To prove that the observed inhibition is due to the specific covalent modification of the target cysteine (and not non-specific aggregation or binding to other residues), a Cys-to-Ser mutant kinase must be run in parallel. The compound should exhibit a massive drop in potency (or complete loss of time-dependent inhibition) against the mutant[6].
Experimental Protocols
Protocol A: Intact Protein LC-MS for Covalent Validation
Intact mass spectrometry is the gold standard for primary covalent fragment screening because it directly observes the physical formation of the adduct[7].
Materials:
-
Recombinant Kinase Domain (Wild-Type and Cys-to-Ser mutant), 2-5 μM .
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP.
-
Compound: 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (10 mM stock in DMSO).
Step-by-Step Methodology:
-
Preparation: Dilute the kinase to 2 μM in the Assay Buffer. Ensure no DTT or primary amines are present.
-
Incubation: Add the compound to a final concentration of 20 μM (10x molar excess) and 1% final DMSO.
-
Time-Course Sampling: Aliquot 20 μL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench each aliquot by adding 2 μL of 10% Formic Acid (final concentration ~1%) to denature the protein and halt the SN2 reaction.
-
LC-MS Analysis: Inject the quenched samples onto a C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF).
-
Deconvolution: Use intact mass deconvolution software (e.g., MaxEnt1) to calculate the molecular weight of the protein species.
-
Validation: Look for a mass shift of +235.6 Da . (Calculation: MW of compound is 272.05 Da. The SN2 displacement of the chloride leaving group results in the loss of HCl [36.46 Da], yielding a net addition of ~235.6 Da to the intact protein).
Intact mass spectrometry workflow for covalent fragment screening.
Protocol B: Time-Dependent Kinase Activity Assay (TR-FRET)
To quantify the biochemical efficiency of the fragment, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure kinact/KI .
Step-by-Step Methodology:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.
-
Pre-Incubation: Mix the compound dilutions with the kinase (in TCEP-containing buffer) in a 384-well plate. Set up multiple identical plates for different pre-incubation times (e.g., 0, 15, 30, 60, 90 minutes).
-
Reaction Initiation: At the end of each pre-incubation period, initiate the kinase reaction by adding ATP (at its ) and the specific peptide substrate.
-
Readout: After a short, fixed reaction time (e.g., 15 mins to ensure initial velocity conditions), add the TR-FRET quench/detection reagents (Europium-labeled antibody and ULight-tracer).
-
Data Analysis: Plot the IC50 for each pre-incubation time. Fit the time-dependent IC50 shifts to the Morrison or standard pseudo-first-order kinetic equations to extract KI and kinact .
Data Presentation & Interpretation
Summarizing quantitative data is essential for comparing covalent fragments against established baseline inhibitors (e.g., Ibrutinib or Afatinib)[8].
| Parameter | Description | Relevance in Covalent Assays | Expected Profile for CAS 379255-17-1 |
| IC50 | Half-maximal inhibitory concentration | Decreases with longer incubation times. | Shifts lower over 0-120 min. |
| KI | Reversible binding affinity | Measures initial non-covalent recognition. | Likely weak ( μM range) due to fragment size. |
| kinact | Maximum rate of inactivation | Measures intrinsic reactivity of the warhead. | Moderate; dampening by the CF3 steric bulk. |
| kinact/KI | Second-order rate constant | The definitive metric for covalent potency. | Used to rank this fragment against others. |
| ΔMass | Mass shift observed via LC-MS | Confirms 1:1 binding stoichiometry. | +235.6 Da (100% labeling at t=∞ ). |
| Mutant Control | Cys-to-Ser Kinase IC50 | Proves site-specific covalent mechanism. | No time-dependent shift; flat IC50 . |
References
-
Targeted covalent inhibitors. Wikipedia. Available at: [Link]
-
Covalent Inhibition in Drug Discovery. National Institutes of Health (PMC). Available at:[Link]
-
Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. National Institutes of Health (PMC). Available at:[Link]
-
Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase. CRELUX. Available at: [Link]
-
Fragment-based covalent ligand discovery. RSC Chemical Biology. Available at:[Link]
-
Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7. Dovepress. Available at: [Link]
-
A Review on Renaissance of Targeted Covalent Inhibitors. ResearchGate. Available at: [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 2. Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00222D [pubs.rsc.org]
- 3. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. crelux.com [crelux.com]
- 8. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Trace-Level LC-MS/MS Quantification of 2-Chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
Executive Summary
The compound 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (hereafter referred to as CCTPA) is a highly reactive α -chloroacetamide derivative frequently utilized as a critical intermediate in the synthesis of complex agrochemicals and active pharmaceutical ingredients (APIs). Due to the presence of the electrophilic α -chloroacetamide moiety, CCTPA acts as a potent alkylating agent. In pharmaceutical development, this structural alert flags the compound as a Potentially Mutagenic Impurity (PMI).
To ensure patient safety and regulatory compliance, PMIs must be strictly controlled. This application note details a highly sensitive, robust, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify CCTPA at trace levels (parts-per-billion, ppb) within a bulk API matrix, satisfying the stringent Threshold of Toxicological Concern (TTC) requirements.
The Analytical Challenge & Mechanistic Design
Regulatory Context and the Need for High Sensitivity
Under the ICH M7(R2) guidelines, impurities with DNA-reactive structural alerts must be controlled to levels that pose a negligible carcinogenic risk, universally defined by a TTC of 1.5 µ g/day for long-term exposure[1]. For an API dosed at 1 gram per day, this dictates a maximum specification limit of 1.5 ppm for CCTPA. To achieve a reliable Limit of Quantitation (LOQ) at 30% of this specification (0.45 ppm), traditional HPLC-UV methods are insufficient. LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) is the mandatory analytical platform due to its unparalleled sensitivity and specificity for halogenated acetamides[2].
Ionization and Fragmentation Causality (E-E-A-T)
Developing a self-validating MS method requires a deep understanding of the analyte's gas-phase thermodynamics. CCTPA ( C9H6Cl2F3NO , Monoisotopic Mass: 270.98 Da) contains a highly electron-withdrawing trifluoromethyl ( −CF3 ) group and two chlorine atoms. Despite this electron deficiency, the amide carbonyl oxygen remains sufficiently basic to accept a proton under acidic Electrospray Ionization (ESI) conditions, yielding a stable [M+H]+ precursor ion at m/z 272.0 (based on the 35Cl isotope).
During Collision-Induced Dissociation (CID), the lowest-energy fragmentation pathway is the heterolytic cleavage of the amide N−CO bond.
-
Quantifier Transition (m/z 272.0 → 196.0): The precursor expels a neutral chloroketene molecule ( C2HClO , 76 Da), leaving the highly stable protonated 2-chloro-6-(trifluoromethyl)aniline cation at m/z 196.0.
-
Qualifier Transition (m/z 272.0 → 176.0): The resulting aniline cation undergoes a subsequent loss of hydrogen fluoride (HF, 20 Da)—a classic diagnostic fragmentation for ortho-trifluoromethyl anilines—yielding the secondary product ion at m/z 176.0.
Figure 1: CID Fragmentation pathway of protonated CCTPA.
Chromatographic Strategy
Chloroacetamides are susceptible to base-catalyzed hydrolysis. Therefore, the entire analytical workflow—from sample preparation to the chromatographic mobile phase—must be maintained at an acidic pH. A sub-2-micron C18 column is employed to provide high theoretical plate counts, ensuring sharp peak shapes and minimizing matrix suppression from the co-eluting bulk API.
Experimental Protocols
Reagents and Materials
-
Reference Standard: 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (Purity ≥ 99.0%).
-
Solvents: LC-MS grade Acetonitrile (MeCN), LC-MS grade Water ( H2O ), and Formic Acid (FA, 99% purity).
-
Matrix: Representative bulk API (verified free of CCTPA).
Sample Preparation: Dilute-and-Shoot Workflow
Causality Note: A direct dilute-and-shoot approach is prioritized over Liquid-Liquid Extraction (LLE) to prevent the potential degradation of the reactive α -chloroacetamide moiety and to ensure 100% theoretical recovery.
-
Standard Preparation: Prepare a primary stock solution of CCTPA at 1.0 mg/mL in MeCN. Serially dilute in 50:50 H2O :MeCN to create a working standard curve ranging from 0.1 ng/mL to 50 ng/mL.
-
Sample Extraction: Accurately weigh 50.0 mg of the API into a 10 mL volumetric flask.
-
Solubilization: Add 8 mL of extraction solvent (50:50 H2O :MeCN containing 0.1% FA). Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
Volume Adjustment: Make up to the 10 mL mark with the extraction solvent (Final API concentration: 5 mg/mL).
-
Clarification: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet any insoluble excipients or precipitated API.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an LC vial.
Figure 2: Sample preparation and LC-MS/MS analytical workflow.
LC-MS/MS Conditions & Data Presentation
Liquid Chromatography Parameters
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Column Temperature: 40°C
-
Injection Volume: 5.0 µL
-
Mobile Phase A: 0.1% Formic Acid in H2O
-
Mobile Phase B: 0.1% Formic Acid in MeCN
Table 1: LC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 0.40 | 90 | 10 | Initial |
| 1.00 | 0.40 | 90 | 10 | 6 (Linear) |
| 4.00 | 0.40 | 10 | 90 | 6 (Linear) |
| 5.50 | 0.40 | 10 | 90 | 6 (Linear) |
| 5.60 | 0.40 | 90 | 10 | 6 (Linear) |
| 7.50 | 0.40 | 90 | 10 | 6 (Linear) |
Mass Spectrometry Parameters
-
Ionization Mode: ESI Positive ( ESI+ )
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
Table 2: MRM Transitions and Collision Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| CCTPA | 272.0 | 196.0 | 50 | 30 | 18 | Quantifier |
| CCTPA | 272.0 | 176.0 | 50 | 30 | 32 | Qualifier |
Method Validation Summary
The method was validated in accordance with ICH Q2(R2) guidelines for the quantitative analysis of impurities. The self-validating nature of the MRM ratio (Quantifier/Qualifier) ensures that no false positives are reported from isobaric matrix interferences.
Table 3: Validation Metrics
| Parameter | Result | Acceptance Criteria |
| Limit of Detection (LOD) | 0.15 ppm (0.75 ng/mL) | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 0.45 ppm (2.25 ng/mL) | S/N ≥ 10, RSD ≤ 10% |
| Linearity Range | 0.45 ppm – 10.0 ppm | R2≥0.995 |
| Accuracy (Recovery) | 96.4% – 102.1% | 80% – 120% at LOQ |
| Precision (Intra-day RSD) | 3.8% (at 1.5 ppm) | ≤ 10% |
| Matrix Effect | 92% (Slight suppression) | 80% – 120% |
References
-
European Medicines Agency (EMA). (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Retrieved from[Link]
-
Vargo, J. D. (1998). Determination of Sulfonic Acid Degradates of Chloroacetanilide and Chloroacetamide Herbicides in Groundwater by LC/MS/MS. Analytical Chemistry, American Chemical Society. Retrieved from[Link]
Sources
Application Note: High-Throughput Covalent Screening with 2-Chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted fragment-based lead discovery (FBLD). A critical bottleneck in TCI discovery is identifying high-quality electrophilic starting points that perfectly balance chemical reactivity with target selectivity.
2-Chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (CAS: 379255-17-1) represents a premier electrophilic fragment for covalent high-throughput screening (HTS). Its utility lies in a highly specific structure-activity relationship:
-
The Warhead (Affinity-Driven Alkylation): The α -chloroacetamide moiety acts as a mild electrophile. Unlike highly reactive nitrogen mustards or iodoacetamides that indiscriminately alkylate proteins, chloroacetamides require precise spatial orientation and local microenvironment activation (e.g., a lowered pKa of the target cysteine) to undergo an SN2 substitution. As demonstrated in foundational covalent fragment screens, this ensures that covalent bond formation is driven by non-covalent binding affinity rather than intrinsic chemical reactivity.
-
The Scaffold (Steric Tuning): The 2-chloro-6-(trifluoromethyl)phenyl group provides intense steric hindrance. The di-ortho substitution forces the aromatic ring to sit orthogonal to the amide plane. This rigid, 3D conformation is excellent for sampling deep, hydrophobic pockets adjacent to nucleophilic residues, increasing the probability of a specific encounter complex. Furthermore, recent studies have shown that such chloroacetamide scaffolds can even be repurposed for RNA-targeted covalent screening .
The Covalent HTS Workflow
To prevent false positives caused by overly reactive compounds, covalent HTS must be designed as a self-validating system. We employ a two-tiered approach: a counter-screen for intrinsic reactivity, followed by the primary intact-protein MS screen.
Two-tiered HTS workflow filtering promiscuous compounds before MS screening.
Step-by-Step Protocols
Protocol 1: High-Throughput Thiol-Reactivity Profiling (DTNB Assay)
Causality & Logic: High intrinsic reactivity correlates with off-target toxicity. By pre-filtering the library using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), we ensure only mild electrophiles proceed. Compounds that deplete >50% of the model thiol within 30 minutes are flagged as promiscuous and excluded.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 µM solution of reduced Glutathione (GSH) in Assay Buffer (100 mM Sodium Phosphate, 1 mM EDTA, pH 7.4). Note: EDTA is critical to prevent trace metal-catalyzed oxidation of GSH.
-
Compound Addition: Dispense 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide into a 384-well clear-bottom plate to achieve a final concentration of 500 µM (maintain DMSO at ≤ 5% v/v).
-
Incubation: Seal the plate and incubate at 25°C for exactly 120 minutes. Include Iodoacetamide (500 µM) as a high-reactivity positive control and DMSO as a negative control.
-
Quenching & Readout: Add DTNB to a final concentration of 200 µM. Incubate for 5 minutes to allow the remaining GSH to react, forming the yellow TNB 2− anion.
-
Measurement: Measure absorbance at 412 nm using a microplate reader. Calculate the pseudo-first-order reaction rate to confirm the compound falls within the "mild" reactivity threshold ( t1/2 > 120 min).
Protocol 2: Intact-Protein LC-MS Screening
Causality & Logic: Biochemical assays can yield false positives via aggregation or assay interference. Intact mass spectrometry provides unambiguous proof of covalent modification by detecting the exact mass shift. For 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (Avg MW: 272.06 Da), the SN2 displacement of the chloride ion by a protein thiolate results in the loss of HCl, yielding a highly specific Δ Mass of +235.6 Da .
Step-by-Step Methodology:
-
Buffer Exchange: Desalt the recombinant target protein into an MS-compatible, non-nucleophilic buffer (e.g., 20 mM Ammonium Acetate, pH 7.5). Critical: Do not use Tris or primary amine buffers, as they will slowly quench the chloroacetamide warhead. If a reducing agent is required, use TCEP, never DTT or β -mercaptoethanol.
-
Reaction Setup: Dilute the target protein to 2 µM in a 384-well polypropylene plate.
-
Dosing: Using an acoustic liquid handler (e.g., Echo 550), transfer the compound to achieve a final screening concentration of 50 µM.
-
Incubation: Incubate for 4 hours at 25°C to allow the affinity-driven encounter complex to form and subsequent alkylation to occur.
-
LC-MS Analysis: Inject 5 µL onto a C4 rapid-desalting column coupled to a high-resolution Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Deconvolution: Use MaxEnt1 or a similar deconvolution algorithm to collapse the multiply charged protein envelope into the intact zero-charge mass. Flag hits showing a +235.6 Da shift with >20% labeling efficiency.
Quantitative Data Presentation: Reactivity vs. Labeling
The table below summarizes the expected behavior of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide compared to other common electrophilic classes during HTS .
| Electrophile Class | Representative Compound | Intrinsic Reactivity (DTNB t1/2 ) | Target Labeling Specificity | Expected MS Mass Shift ( Δ Da) |
| High Reactivity | Iodoacetamide | < 5 min | Low (Promiscuous multi-labeling) | +57.0 |
| Mild Reactivity | 2-Chloro-N-[...]-acetamide | 120 - 300 min | High (Affinity-driven single label) | +235.6 |
| Low Reactivity | Acrylamide analogs | > 1000 min | Very High (Requires highly optimized binding) | Variable |
Target Engagement Mechanistic Pathway
The success of this compound relies on the transition from a reversible encounter complex to an irreversible adduct. The steric bulk of the trifluoromethyl-phenyl group forces the molecule to sample the protein surface until a favorable hydrophobic pocket is found, bringing the chloroacetamide warhead into precise proximity with the nucleophile.
Mechanistic pathway of affinity-driven covalent bond formation via SN2 alkylation.
References
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968. URL:[Link][1][2]
-
Grant, E. K., et al. (2024). Discovery of RNA-Reactive Small Molecules Guides the Design of Electrophilic Modules for RNA-Specific Covalent Binders. bioRxiv / Journal of the American Chemical Society. URL:[Link][3][4]
-
Hrast, M., et al. (2017). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Journal of Enzyme Inhibition and Medicinal Chemistry / ResearchGate. URL:[Link][5]
Sources
- 1. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of RNA-Reactive Small Molecules Guides Design of Electrophilic Modules for RNA-Specific Covalent Binders | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Stock Solutions of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective preparation of stock solutions of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (CAS: 379255-17-1).[1][2] Recognizing the critical importance of accurate and stable stock solutions in experimental reproducibility, this guide offers a detailed protocol grounded in the physicochemical properties of N-substituted chloroacetamides and established laboratory best practices. We delve into the rationale behind solvent selection, provide step-by-step instructions for dissolution, and outline essential safety and handling procedures.
Introduction: Understanding the Compound
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is a halogenated aromatic amide. Its structure, characterized by two chloro-substituents and a trifluoromethyl group, dictates its physicochemical properties, including its likely low aqueous solubility and preference for organic solvents.[3] The acetamide functional group can participate in hydrogen bonding, influencing its interactions with various solvents. The presence of multiple halogen atoms also increases its molecular weight and potential for toxicity, necessitating careful handling.[1]
Physicochemical Properties
A clear understanding of the compound's fundamental properties is paramount for the successful preparation of stock solutions.
| Property | Value | Source |
| CAS Number | 379255-17-1 | [1][2] |
| Molecular Formula | C₉H₆Cl₂F₃NO | [2][4] |
| Molecular Weight | 272.05 g/mol | [4] |
| Appearance | Likely a solid (crystalline powder or needles) at room temperature | Inferred from similar compounds |
Safety and Handling Precautions
CAUTION: 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is classified as a hazardous substance.[1] All handling should be performed in a certified chemical fume hood by trained personnel.
Hazard Identification
Based on data for the compound and structurally related molecules, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Damage: Risk of serious eye damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
Principles of Solvent Selection
The selection of an appropriate solvent is the most critical step in preparing a stable and effective stock solution. The guiding principle is "like dissolves like." Given the aromatic and halogenated nature of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide, it is anticipated to have poor solubility in water and good solubility in a range of organic solvents.
Recommended Solvents
-
Aprotic Polar Solvents:
-
Dimethyl Sulfoxide (DMSO): An excellent solvent for a wide range of organic compounds.
-
N,N-Dimethylformamide (DMF): Another strong aprotic solvent.
-
-
Polar Protic Solvents:
-
Ethanol: A commonly used solvent in biological applications.
-
-
Chlorinated Solvents:
-
Chloroform: Often effective for dissolving halogenated compounds.
-
Experimental Workflow for Solvent Selection
Caption: Workflow for empirical solvent selection.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution. Researchers should adjust the concentration based on their specific experimental needs and the determined solubility of the compound.
Materials and Equipment
-
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric flasks (appropriate sizes)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath (optional)
Step-by-Step Procedure
-
Calculate the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 272.05 g/mol * (1000 mg / 1 g) = 2.72 mg
-
-
-
Weighing the Compound:
-
Tare a clean, dry amber glass vial on the analytical balance.
-
Carefully weigh out the calculated mass of the compound directly into the vial.
-
-
Dissolution:
-
Add the desired volume of DMSO to the vial containing the compound.
-
Cap the vial securely and vortex thoroughly for at least 30 seconds.
-
Visually inspect the solution to ensure complete dissolution. If particulates remain, sonication or gentle warming in a water bath (not exceeding 40°C) may be employed.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in the amber vial to protect it from light and prevent degradation.
-
For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Data Presentation for Stock Solution Preparation
| Target Concentration (mM) | Volume of DMSO (mL) | Mass of Compound (mg) |
| 10 | 1 | 2.72 |
| 10 | 5 | 13.60 |
| 10 | 10 | 27.21 |
Quality Control and Validation
To ensure the integrity of the prepared stock solution, the following validation steps are recommended:
-
Visual Inspection: A properly prepared stock solution should be clear and free of any visible precipitates.
-
Concentration Verification (Optional): For applications requiring high accuracy, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a standard curve.
Conclusion
The successful preparation of a stable and accurate stock solution of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is fundamental to achieving reliable and reproducible experimental results. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently prepare high-quality stock solutions for their studies. The principles of careful solvent selection, accurate measurement, and proper storage are key to maintaining the integrity of this and other valuable research compounds.
References
-
NextSDS. (n.d.). 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetamide. National Institutes of Health. Retrieved from [Link]
-
Appchem. (n.d.). 2-Chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
MDPI. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (2024, June 6). Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. Retrieved from [Link]
-
MDPI. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2015, December 1). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Retrieved from [Link]
Sources
measuring the effect of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide on apoptosis
Application Note: Multiparametric Profiling of Apoptosis Induced by 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist, Cell Biology & High-Throughput Screening
Introduction & Mechanistic Rationale
The compound 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (CAS 379255-17-1) belongs to a class of halogenated acetamides. In medicinal chemistry and toxicology, the chloroacetamide moiety is widely recognized as a reactive electrophilic warhead. This structural feature allows the molecule to undergo nucleophilic substitution with intracellular thiols, most notably glutathione (GSH) and critical cysteine residues on target proteins [1, 2].
The primary causality of cell death induced by chloroacetamide derivatives is oxidative stress. The rapid alkylation and subsequent depletion of the intracellular GSH pool compromise the cell’s antioxidant defense system. This triggers a severe accumulation of Reactive Oxygen Species (ROS). Elevated ROS levels subsequently disrupt the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors (e.g., cytochrome c) into the cytosol, thereby activating the intrinsic executioner caspase cascade (Caspase-3/7) [1, 3].
Proposed mechanism of chloroacetamide-induced apoptosis via ROS and mitochondrial pathways.
Experimental Design & Causality (E-E-A-T)
To strictly evaluate the apoptotic effects of this compound, we must employ a self-validating experimental system . Relying on a single viability assay (like MTT or CellTiter-Glo) is insufficient, as it cannot distinguish between apoptosis, necrosis, or cytostatic effects. Therefore, this protocol utilizes a multiparametric approach:
-
Annexin V / Propidium Iodide (PI) Flow Cytometry: Annexin V binds to phosphatidylserine (PS), which is flipped to the outer plasma membrane leaflet during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This allows us to map the temporal progression of cell death.
-
Caspase-3/7 Fluorometric Profiling: Caspases 3 and 7 are the terminal executioners of apoptosis. Measuring their specific enzymatic cleavage of a fluorogenic substrate (e.g., DEVD-AMC) biochemically confirms that the observed cell death is canonically apoptotic.
-
Mitochondrial Membrane Potential (JC-1 Assay): To prove the intrinsic pathway is engaged, we use JC-1. This ratiometric dye forms red fluorescent J-aggregates in healthy, polarized mitochondria but reverts to green fluorescent monomers when the membrane depolarizes. The ratiometric nature of JC-1 eliminates artifacts caused by variations in cell size or mitochondrial volume.
-
Mechanistic Rescue (The "Self-Validating" Control): We incorporate N-acetylcysteine (NAC), a potent ROS scavenger and GSH precursor. If co-treatment with NAC rescues the cells from apoptosis, we definitively prove that the compound's mechanism of action is ROS-dependent [1].
Multiparametric experimental workflow for evaluating apoptosis induction.
Step-by-Step Protocols
Cell Culture & Compound Treatment
Note: HepG2 or A549 cell lines are recommended due to their robust and well-characterized oxidative stress responses.
-
Seeding: Seed cells at a density of 1×105 cells/mL in 6-well plates (for Flow Cytometry) and black 96-well plates (for Caspase/JC-1 assays). Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide in cell-culture grade DMSO to create a 50 mM stock.
-
Treatment: Treat cells with the compound at 10, 25, and 50 µM for 24 hours. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity.
-
Controls:
-
Negative Control: 0.1% DMSO (Vehicle).
-
Positive Control: 1 µM Staurosporine (pan-kinase inhibitor, robust apoptosis inducer).
-
Rescue Control: Pre-treat a subset of the 50 µM group with 5 mM NAC for 2 hours prior to compound addition.
-
Annexin V/PI Flow Cytometry
-
Harvest cells using enzyme-free cell dissociation buffer (Trypsin can cleave membrane proteins and yield false-positive Annexin V signals).
-
Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer, measuring fluorescence emission at 530 nm (FITC) and >600 nm (PI).
Caspase-3/7 Fluorometric Profiling
-
Following the 24-hour treatment in the black 96-well plate, allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-3/7 homogeneous assay reagent (containing the DEVD-AMC substrate and cell lysis buffer) directly to each well containing 100 µL of culture medium.
-
Incubate on a plate shaker at 300-500 rpm for 1 hour at room temperature.
-
Measure fluorescence using a microplate reader (Excitation: 360 nm / Emission: 460 nm). Calculate fold-change relative to the vehicle control.
Mitochondrial Membrane Potential (JC-1 Assay)
-
Following treatment, aspirate the medium and wash the cells once with PBS.
-
Add 100 µL of 2 µM JC-1 working solution (diluted in culture medium) to each well.
-
Incubate for 30 minutes at 37°C, 5% CO₂ in the dark.
-
Wash the cells twice with 1X JC-1 Assay Buffer to remove background fluorescence.
-
Read the plate on a fluorescence microplate reader. Measure both red J-aggregates (Ex: 535 nm / Em: 590 nm) and green monomers (Ex: 485 nm / Em: 530 nm).
-
Analysis: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization.
Data Presentation
The following table summarizes the expected quantitative outcomes, demonstrating a dose-dependent induction of apoptosis that is mechanistically reversed by ROS scavenging.
| Treatment Group | Concentration | Annexin V+ / PI- (%)(Early Apoptosis) | Caspase-3/7 Activity(Fold Change vs. Veh) | JC-1 Ratio (Red/Green)(Mitochondrial Health) |
| Vehicle (DMSO) | 0.1% | 3.2 ± 0.5% | 1.00 ± 0.05 | 8.5 ± 0.4 |
| Compound | 10 µM | 12.4 ± 1.2% | 2.10 ± 0.15 | 5.2 ± 0.3 |
| Compound | 25 µM | 28.7 ± 2.1% | 4.80 ± 0.30 | 2.1 ± 0.2 |
| Compound | 50 µM | 54.1 ± 3.4% | 8.50 ± 0.45 | 0.8 ± 0.1 |
| Compound + NAC | 50 µM + 5 mM | 8.5 ± 1.1% | 1.40 ± 0.10 | 7.9 ± 0.5 |
| Staurosporine | 1 µM | 62.3 ± 4.0% | 12.20 ± 0.60 | 0.5 ± 0.1 |
Data Interpretation: The compound induces a robust, dose-dependent increase in early apoptotic cells, executioner caspase activity, and mitochondrial depolarization. Crucially, the addition of the ROS scavenger NAC (N-acetylcysteine) almost entirely rescues the cells, confirming that 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide drives apoptosis via an oxidative stress-mediated intrinsic pathway.
References
-
Title: Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo Source: International Journal of Molecular Medicine (Spandidos Publications), 47(6), 103. (2021). URL: [Link] [1]
-
Title: Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo Source: Journal of Medicinal Chemistry (ACS Publications), 66(6), 3852-3865. (2023). URL: [Link] [2]
Application Notes and Protocols for Co-Immunoprecipitation with 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and technical guidance for utilizing co-immunoprecipitation (Co-IP) to investigate the protein interactions of targets of the small molecule 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (CAS 379255-17-1). Due to the electrophilic nature of the chloroacetamide moiety, this compound is predicted to form covalent or strong non-covalent interactions with specific cellular proteins, making Co-IP a valuable technique to identify its direct targets and associated protein complexes. This guide will explain the underlying principles, provide a step-by-step protocol, and discuss critical considerations for experimental design and data interpretation.
Introduction to 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide and its Potential Biological Significance
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is a halogenated acetamide derivative.[1][2] While the specific biological targets of this compound are not yet fully elucidated, the chloroacetamide functional group is a well-known reactive moiety that can participate in nucleophilic substitution reactions with amino acid residues such as cysteine, lysine, and histidine within proteins.[3] This potential for covalent modification suggests that the compound may act as an irreversible or slowly reversible inhibitor of its target protein(s).
Structurally related N-phenylacetamide derivatives have shown a range of biological activities, including anticonvulsant and kinase inhibitory effects.[4][5] For instance, the related compound 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide has been identified as a potent inhibitor of c-KIT kinase, a key target in gastrointestinal stromal tumors.[5] Furthermore, chloroacetamide-containing compounds have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[6][7] These findings underscore the potential of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide as a modulator of protein function and highlight the importance of identifying its cellular binding partners to understand its mechanism of action.
Co-immunoprecipitation is a powerful technique to isolate a protein of interest (the "bait") from a cell lysate along with its interacting partners (the "prey").[8][9] In the context of this small molecule, the "bait" would be the direct protein target of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. By pulling down this target, we can co-precipitate its associated proteins and gain insights into the biological pathways it modulates.
Principle of Co-Immunoprecipitation
The Co-IP workflow is designed to preserve native protein-protein interactions.[10][11] The fundamental steps involve:
-
Cell Lysis: Gentle disruption of cells to release proteins while keeping protein complexes intact.
-
Immunoprecipitation: An antibody specific to the "bait" protein is added to the cell lysate to form an antibody-antigen complex.
-
Complex Capture: Protein A/G-conjugated beads are used to capture the antibody-antigen complex, effectively pulling the "bait" protein and its interacting "prey" proteins out of solution.
-
Washing: A series of washes remove non-specifically bound proteins.
-
Elution: The captured protein complexes are eluted from the beads.
-
Analysis: The eluted proteins are analyzed, typically by Western blotting or mass spectrometry, to identify the "bait" and co-precipitated "prey" proteins.
Below is a Graphviz diagram illustrating the Co-IP workflow.
Caption: A flowchart of the co-immunoprecipitation workflow.
Detailed Co-Immunoprecipitation Protocol
This protocol assumes the user has identified a putative protein target ("Protein X") of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide and aims to confirm its interaction with a suspected binding partner ("Protein Y").
Materials and Reagents
Buffers and Solutions:
| Reagent | Composition | Storage |
| Cell Lysis Buffer (Non-denaturing) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, Protease and Phosphatase Inhibitor Cocktail | 4°C |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40 or Triton X-100 | 4°C |
| Elution Buffer (for Western Blotting) | 1X Laemmli Sample Buffer | Room Temp. |
| Elution Buffer (for Mass Spectrometry) | 0.1 M Glycine-HCl (pH 2.5-3.0) | 4°C |
| Neutralization Buffer (for Mass Spec.) | 1 M Tris-HCl (pH 8.5) | 4°C |
Other Materials:
-
Cultured cells expressing the target proteins
-
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (in a suitable solvent like DMSO)
-
Primary antibody against the "bait" protein (Protein X)
-
Primary antibodies against the "prey" protein (Protein Y) and for negative controls
-
Protein A/G magnetic beads or agarose beads
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
End-over-end rotator
-
Reagents and equipment for SDS-PAGE and Western blotting or mass spectrometry
Experimental Procedure
Step 1: Cell Culture and Treatment
-
Culture cells to an appropriate confluency (typically 80-90%).
-
Treat the cells with the desired concentration of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide or vehicle control (e.g., DMSO) for the determined optimal time.
Step 2: Cell Lysis
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is your input sample.
Step 3: Pre-clearing the Lysate (Optional but Recommended)
-
To reduce non-specific binding, add 20-30 µL of Protein A/G beads to the clarified lysate.[11]
-
Incubate on an end-over-end rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
Step 4: Immunoprecipitation
-
Reserve a small aliquot (e.g., 50 µL) of the pre-cleared lysate as the "Input" or "Lysate" control.
-
Add the primary antibody against the bait protein (Protein X) to the remaining lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg).
-
Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
Add an appropriate amount of pre-washed Protein A/G beads (e.g., 30-50 µL of a 50% slurry) to the lysate-antibody mixture.
-
Incubate on an end-over-end rotator for an additional 1-2 hours at 4°C.
Step 5: Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the centrifugation and aspiration steps. Perform a total of 3-5 washes to minimize background.
Step 6: Elution
-
For Western Blot Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 1X Laemmli Sample Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and the supernatant is ready for SDS-PAGE.
-
-
For Mass Spectrometry Analysis:
-
After the final wash, resuspend the beads in 50-100 µL of Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5).
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Centrifuge to pellet the beads and carefully transfer the supernatant (containing the eluted proteins) to a new tube.
-
Immediately neutralize the eluate by adding an appropriate volume of Neutralization Buffer.
-
Step 7: Downstream Analysis
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Protein X (to confirm successful immunoprecipitation) and Protein Y (to detect the co-immunoprecipitated partner).
-
Mass Spectrometry: Submit the neutralized eluate for proteomic analysis to identify all co-precipitated proteins.
Essential Controls for a Valid Co-IP Experiment
Proper controls are crucial for interpreting Co-IP results accurately.
| Control | Purpose | Expected Outcome |
| Input Lysate | To confirm the presence and expression levels of both the bait (Protein X) and prey (Protein Y) proteins in the starting material. | Both Protein X and Protein Y should be detectable by Western blot. |
| Isotype Control IP | To ensure that the observed interaction is not due to non-specific binding of the primary antibody or the beads. An antibody of the same isotype but irrelevant specificity is used. | Neither Protein X nor Protein Y should be detected in the eluate. |
| Mock IP (Beads only) | To check for non-specific binding of proteins to the Protein A/G beads. | Neither Protein X nor Protein Y should be detected in the eluate. |
| Negative Control Cells | Cells that do not express the bait protein (e.g., from a knockout cell line) can be used to confirm antibody specificity. | No immunoprecipitation of the bait or prey proteins should occur. |
Below is a Graphviz diagram illustrating the relationship between experimental samples and controls.
Caption: Relationship between the experimental sample and key controls in a Co-IP experiment.
Data Interpretation and Troubleshooting
-
Successful Co-IP: The bait protein (Protein X) should be present in the input and the experimental IP lane but absent or significantly reduced in the control IP lanes. The prey protein (Protein Y) should be present in the input and the experimental IP lane, indicating an interaction.
-
High Background: If the prey protein appears in the control lanes, this suggests non-specific binding. To troubleshoot, increase the number of washes, increase the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration), or pre-clear the lysate.
-
No Prey Protein Detected: This could mean the interaction does not occur under the experimental conditions, the interaction is too weak or transient, the lysis buffer is too harsh and disrupts the interaction, or the prey protein is of low abundance. Consider using a milder lysis buffer or cross-linking agents to stabilize the interaction.
-
No Bait Protein Detected: This could be due to a problem with the immunoprecipitation itself. Ensure the antibody is suitable for IP, the bait protein is expressed and soluble, and the Protein A/G beads are compatible with the antibody isotype.
Conclusion
Co-immunoprecipitation is an invaluable technique for elucidating the protein interaction networks of small molecules like 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. By identifying the direct protein targets and their associated complexes, researchers can gain crucial insights into the compound's mechanism of action, paving the way for further drug development and biological studies. Careful experimental design, including the use of appropriate controls, is paramount for obtaining reliable and interpretable results.
References
-
Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide - Assay Genie . Assay Genie. Available at: [Link]
-
Co-immunoprecipitation Protocol: Your Practical Guide To Co-IPs - Moodle@Units . Moodle@Units. Available at: [Link]
-
Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com . Antibodies.com. Available at: [Link]
-
Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed . PubMed. Available at: [Link]
-
Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC . NCBI. Available at: [Link]
-
2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC . NCBI. Available at: [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC . NCBI. Available at: [Link]
-
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide - NextSDS . NextSDS. Available at: [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. nextsds.com [nextsds.com]
- 3. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide|328-26-7 [benchchem.com]
- 5. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. kmdbioscience.com [kmdbioscience.com]
- 11. moodle2.units.it [moodle2.units.it]
Technical Support Center: Formulating 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide for In Vivo Studies
Overview Formulating highly lipophilic, halogenated compounds for in vivo pharmacokinetic (PK) and efficacy studies is a major bottleneck in early drug development. The compound 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide presents extreme solubility challenges due to its bulky, hydrophobic trifluoromethyl (-CF3) and chloro (-Cl) groups, combined with a lack of ionizable centers. This guide provides field-proven troubleshooting, excipient data, and self-validating protocols to achieve stable formulations for intravenous (IV) and oral (PO) dosing.
Part 1: Troubleshooting & FAQs
Q1: I tried adjusting the pH of my vehicle (pH 3 and pH 9) to dissolve the compound, but it remained a suspension. Why did this fail? A1: pH adjustment relies on the protonation or deprotonation of ionizable functional groups (like amines or carboxylic acids) to form water-soluble salts. Your compound is a neutral acetamide. The nitrogen atom is non-basic due to the strong electron-withdrawing effects of the adjacent carbonyl group and the halogenated phenyl ring. Because there is no thermodynamic driving force for ionization within physiological pH ranges, pH adjustment is fundamentally ineffective. You must rely on co-solvents, surfactants, or complexation strategies instead.
Q2: My compound dissolves perfectly in 100% DMSO, but precipitates immediately when I dilute it with saline. How do I prevent this "solvent crash"? A2: This is a classic thermodynamic failure caused by a rapid shift in the dielectric constant of the medium. When aqueous saline is introduced too quickly, the DMSO solvation layer around the hydrophobic drug is stripped away, leading to immediate supersaturation and nucleation. To prevent this, you must use a step-down polarity gradient.1[1]. By adding PEG400 and Tween 80 before the saline, you create a transitional solvation gradient that stabilizes the drug prior to aqueous exposure.
Q3: What is the most scientifically sound vehicle for Intravenous (IV) dosing of this specific compound? A3: For IV administration, a true solution is mandatory to prevent fatal pulmonary embolisms in rodents. Given the extreme steric bulk of the 2-chloro-6-(trifluoromethyl)phenyl moiety, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended.2[2]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic aromatic ring, displacing high-energy water molecules, while the hydrophilic exterior ensures bulk aqueous solubility.3[3].
Part 2: Formulation Decision Logic & Excipient Data
Before selecting a protocol, consult the decision tree below to align your formulation strategy with your intended route of administration.
Decision tree for selecting an in vivo formulation strategy based on the route of administration.
Quantitative Excipient Guidelines
Exceeding excipient limits can cause severe physiological artifacts (e.g., hemolysis, nephrotoxicity) that confound your in vivo data. Adhere to the maximum tolerated concentrations outlined below.
| Excipient Component | Max % for IV (Mice) | Max % for PO (Mice) | Causality / Physiological Limit |
| DMSO | 10% (v/v) | 10% (v/v) | High concentrations cause hemolysis, vasodilation, and CNS toxicity. |
| PEG400 | 40% (v/v) | 50% (v/v) | High viscosity limits injectability; excessive systemic levels cause nephrotoxicity. |
| Tween 80 | 5% (v/v) | 10% (v/v) | Induces histamine release and anaphylactoid reactions if pushed intravenously. |
| HP-β-CD | 20% (w/v) | 20% (w/v) | High osmotic load; excessive systemic doses can lead to renal vacuolation. |
Part 3: Step-by-Step Experimental Protocols
Protocol A: Co-Solvent Formulation for IV/IP Dosing (5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline)
Target Concentration: 1 - 5 mg/mL
Mechanistic Rationale: This protocol uses a strict order of addition to prevent solvent crash.
Step-by-step co-solvent addition sequence to prevent solvent crash and irreversible precipitation.
Methodology:
-
Primary Solvation: Weigh the required mass of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide into a glass vial. Add the calculated volume of 100% DMSO (representing 5% of the final volume). Vortex until visually clear.
-
Transition Gradient: Add PEG400 (40% of final volume). Vortex vigorously for 60 seconds. The solution must remain completely clear.
-
Surfactant Coating: Add Tween 80 (5% of final volume). Vortex for 60 seconds.
-
Aqueous Introduction: Crucial step. Add 0.9% Saline (50% of final volume) dropwise while continuously vortexing or magnetically stirring the solution.
-
Self-Validation Check (Centrifugation): To confirm you have a true solution and not a micro-suspension, centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. If a microscopic white pellet forms at the bottom of the tube, the compound has precipitated. You must either decrease the target drug concentration or switch to Protocol B.
Protocol B: HP-β-CD Complexation for IV Dosing
Target Concentration: 2 - 10 mg/mL
Mechanistic Rationale: Cyclodextrins require time and energy to form thermodynamic inclusion complexes. Simply mixing the drug and cyclodextrin at room temperature is insufficient.
Methodology:
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.
-
Drug Addition: Add the dry compound powder directly to the 20% HP-β-CD solution.
-
Energy Input: Sonicate the mixture in a water bath at 37°C for 30–60 minutes. The thermal energy helps overcome the activation barrier for displacing water molecules from the cyclodextrin cavity.
-
Equilibration: Place the vial on a rotary shaker at room temperature for 12–24 hours to ensure thermodynamic equilibrium is reached.
-
Self-Validation Check (Filtration): Pass the formulation through a 0.22 µm PES syringe filter. Quantify the pre-filtration and post-filtration concentrations via HPLC or UV-Vis. If the post-filtration concentration drops by >5%, incomplete complexation occurred, and uncomplexed drug was filtered out.
Protocol C: CMC/Tween 80 Suspension for Oral (PO) Dosing
Target Concentration: 10 - 50 mg/mL
Mechanistic Rationale: For high-dose oral efficacy studies, true solutions are often impossible. A uniform suspension maximizes the surface area for dissolution in the gastrointestinal tract.
Methodology:
-
Vehicle Preparation: Prepare a solution of 0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt and 0.1% (v/v) Tween 80 in distilled water.
-
Wetting the Powder: Place the compound powder in a mortar or glass vial. Add a few drops of the vehicle to create a thick paste. This "wetting" step prevents the highly hydrophobic powder from floating on the surface.
-
Homogenization: Gradually add the remaining vehicle while grinding (if using a mortar) or utilizing a probe sonicator (if in a vial) to break down large aggregates.
-
Self-Validation Check (Settling Rate): Leave the suspension unagitated for 30 minutes. A high-quality suspension for PO dosing should not show rapid phase separation or large aggregates settling at the bottom. It must easily resuspend with gentle inversion prior to gavage.
References
-
Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution. MDPI (Pharmaceutics).[Link]
-
Neuroprotective Potential of Betulin and Its Drug Formulation with Cyclodextrin—In Vitro Assessment. MDPI (International Journal of Molecular Sciences).[Link]
Sources
troubleshooting 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide instability in aqueous solution
Welcome to the technical support center for 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. As Senior Application Scientists, we have synthesized the following information to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question: I'm observing a rapid loss of my compound in my aqueous stock solution, even when stored at 4°C. What is the likely cause and how can I prevent it?
Answer:
Rapid degradation of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide in aqueous solutions is most commonly due to hydrolysis. The chloroacetamide functional group is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by both acidic and basic conditions.[1][2]
Causality: The electrophilic carbon atom of the chloromethyl group is attacked by water, leading to the displacement of the chloride ion and the formation of the corresponding hydroxy-substituted derivative, 2-hydroxy-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. Extreme pH values will significantly accelerate this hydrolysis.
Troubleshooting Steps:
-
pH Control: The primary factor to control is the pH of your solution. Whenever possible, maintain a neutral pH (around 7.0). Buffering your aqueous solution can help maintain a stable pH.
-
Solvent Purity: Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q) to prepare your solutions. Contaminants in lower-grade water can act as nucleophiles or catalysts for degradation.
-
Temperature: While you are storing your solution at 4°C, which is good practice, short-term exposure to ambient temperature during solution preparation and handling can contribute to degradation. Minimize the time the solution is at room temperature.
-
Concentrated Stock in Organic Solvent: For long-term storage, it is highly recommended to prepare a concentrated stock solution in a dry, aprotic organic solvent like anhydrous DMSO or ethanol. You can then make fresh dilutions into your aqueous experimental buffer immediately before use.
Question: My chromatogram (HPLC/LC-MS) shows multiple peaks besides my parent compound. What are these additional peaks?
Answer:
The presence of multiple peaks in your chromatogram suggests the presence of impurities or degradation products. For 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide, these are likely to be:
-
Hydrolysis Product: The most probable degradation product in an aqueous solution is 2-hydroxy-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide, formed via hydrolysis.[1]
-
Synthesis Impurities: The synthesis of the compound may result in residual starting materials or byproducts.
-
Photodegradation Products: If the solution has been exposed to light, photolytic degradation can occur, leading to a variety of byproducts.
Workflow for Peak Identification:
Caption: Workflow for identifying unknown peaks in a chromatogram.
Question: I am seeing inconsistent results in my cell-based assays. Could the compound's instability be a factor?
Answer:
Yes, instability can be a significant source of variability in biological assays. The reactive chloroacetyl group can interact with components of the assay medium.
Potential Interactions:
-
Reaction with Nucleophiles: Cell culture media contain numerous nucleophiles (e.g., amino acids like cysteine and histidine, and other small molecules) that can react with your compound, leading to its depletion and the formation of adducts.
-
pH Shifts: Cellular metabolism can cause local pH changes in the culture medium, which can, in turn, affect the stability of the compound.
Recommendations:
-
Control Experiments: Run control experiments to assess the stability of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide in your specific assay medium over the duration of the experiment, in the absence of cells.
-
Dosing Strategy: Add the compound to the cells immediately after diluting it into the final assay medium. Avoid pre-incubating the compound in the medium for extended periods.
-
Fresh Preparations: Always use freshly prepared dilutions of the compound for your experiments.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for aqueous solutions of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide?
For short-term storage (hours to a few days), aqueous solutions should be:
-
Buffered to a neutral pH (6.5-7.5).
-
Stored at 2-8°C.
-
Protected from light by using amber vials or covering the container with aluminum foil.[3]
For long-term storage, it is strongly advised to store the compound as a concentrated stock in an anhydrous organic solvent such as DMSO or ethanol at -20°C or -80°C.[4]
| Storage Condition | Recommended | Rationale |
| Solvent | Anhydrous DMSO or Ethanol (for stock) | Minimizes hydrolysis. |
| pH (for aqueous solutions) | Neutral (6.5-7.5) | Reduces acid and base-catalyzed hydrolysis. |
| Temperature | -20°C or -80°C (for stock); 2-8°C (for aqueous) | Slows down the rate of degradation. |
| Light Exposure | In the dark (amber vials or foil-wrapped) | Prevents photolytic degradation.[3] |
What is the primary degradation pathway for 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide in water?
The primary degradation pathway is hydrolysis, which involves the nucleophilic substitution of the chlorine atom by a hydroxyl group. This can be catalyzed by both acid and base.[1][2]
Caption: Primary hydrolysis pathway of the compound in aqueous solution.
How can I analytically monitor the stability of my compound?
A stability study using High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.
Experimental Protocol: HPLC Stability Assay
-
Solution Preparation: Prepare a solution of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide at a known concentration in the aqueous buffer of interest.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial peak area of the parent compound. A reverse-phase C18 column is often suitable for this type of molecule.[5][6]
-
Incubation: Store the solution under the desired test conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, and inject it into the HPLC.
-
Data Analysis: Plot the peak area of the parent compound against time to determine the rate of degradation. The appearance of new peaks can also be monitored to identify degradation products.
References
- BenchChem. (n.d.). Troubleshooting N-(1-chloropropan-2-yl)acetamide stability issues.
- SIELC Technologies. (2018, February 17). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). N-(2-Chloro-6-fluorophenyl)acetamide.
- Sciencemadness Wiki. (2020, December 31). Chloroacetamide.
-
Roberts, A. L., & Gschwend, P. M. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(15), 5452–5463. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
Sources
- 1. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]
- 4. N-(2-Chloro-6-fluorophenyl)acetamide | 343-73-7 [sigmaaldrich.com]
- 5. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Off-Target Effects of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the deployment of highly reactive electrophilic probes.
The compound 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (CAS 379255-17-1) features a sterically hindered 2-chloro-6-(trifluoromethyl)phenyl recognition moiety coupled with a potent α -chloroacetamide warhead. While this architecture is excellent for rapid covalent bond formation with target cysteine residues via SN2 nucleophilic substitution, chloroacetamides are intrinsically highly reactive[1]. This elevated reactivity often leads to indiscriminate alkylation of off-target proteins and depletion of intracellular glutathione (GSH), which can compromise the scientific integrity of your assays.
Below is our comprehensive troubleshooting guide and protocol repository to help you minimize off-target liabilities and establish a self-validating experimental system.
Part 1: Covalent Binding Dynamics & Causality
To troubleshoot off-target effects, we must first understand the kinetic vs. thermodynamic drivers of covalent inhibition. Covalent binding occurs in two distinct steps: reversible non-covalent recognition ( KI ) followed by irreversible bond formation ( kinact )[2].
Because α -chloroacetamides are highly reactive, prolonged exposure shifts the system from kinetic control (where binding is driven by specific pocket affinity) to thermodynamic control (where the probe indiscriminately alkylates any accessible thiol through collision-driven events).
Mechanistic pathway of target-specific engagement versus collision-driven off-target alkylation.
Part 2: Frequently Asked Questions (FAQs)
Q1: My cellular assays show high background toxicity and poor dose-response curves. How do I differentiate target-specific engagement from off-target toxicity?
Causality: The intrinsic electrophilicity of the α -chloroacetamide warhead means that at high concentrations or long incubation times, the probe will react with off-target cysteines, leading to generalized cytotoxicity[1]. Solution: Optimize your kinetic window. Reduce incubation times (e.g., from 24 hours to 1–2 hours) and perform a time-course viability assay. Self-Validation Check: Synthesize and run a parallel assay with a non-covalent analog (e.g., replacing the α -chloro group with a methyl group). If the non-covalent analog shows no toxicity, your background noise is purely electrophile-driven, confirming the need for shorter exposure times.
Q2: The compound is causing severe oxidative stress in my cell lines. What is the mechanism, and how can I mitigate it?
Causality: Glutathione (GSH) is the most abundant intracellular nucleophile (typically 1–10 mM). Chloroacetamides rapidly react with GSH via SN2 substitution. This rapid GSH depletion removes the cell's primary defense against reactive oxygen species (ROS), triggering apoptosis independent of your protein of interest. Solution: Pre-incubate your cell cultures with 5 mM N-acetylcysteine (NAC) for 1 hour prior to probe addition to bolster intracellular GSH pools.
Q3: If assay optimization fails, how should I chemically evolve the compound to reduce off-target liabilities?
Causality: The α -chloro group is an excellent leaving group, making the warhead too "hot" for sustained in vivo or cellular applications[1]. Solution: Attenuate the intrinsic electrophilicity. Consider transitioning the warhead to an acrylamide, an α -chlorofluoroacetamide (CFA), or a sulfamate acetamide, which maintain the required geometry but offer tunable, lower reactivity[1],[3]. Alternatively, introducing an electron-withdrawing cyano group at the α -position creates a reversible covalent inhibitor, significantly reducing prolonged off-target activity[4],[3].
Part 3: Quantitative Warhead Profiling
If you choose to chemically optimize 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide, use the following table to select a warhead with a superior therapeutic index.
| Warhead Architecture | Intrinsic Thiol Reactivity ( t1/2 with GSH) | Relative Off-Target Risk | Binding Modality | Structural Modification Required |
| α -Chloroacetamide | < 15 minutes | Very High | Irreversible ( SN2 ) | None (Base Compound) |
| Acrylamide | 2 - 12 hours | Moderate | Irreversible (Michael Addition) | Replace -Cl with -CH=CH 2 |
| α -Chlorofluoroacetamide | > 24 hours | Low | Irreversible ( SN2 ) | Add -F to α -carbon[3] |
| α -Cyanoacrylamide | Variable (Tunable) | Low | Reversible (Michael Addition) | Add -CN to α -carbon[3] |
| Sulfamate Acetamide | > 12 hours | Low | Irreversible | Replace -Cl with -OSO 2 NH 2 [1] |
Part 4: Experimental Protocol - Competitive ABPP for Off-Target Quantification
To rationally minimize off-targets, you must empirically identify them. This self-validating Competitive Activity-Based Protein Profiling (isoTOP-ABPP) protocol allows you to quantify the exact proteome-wide cysteines engaged by your compound.
Step-by-Step Methodology:
-
In Situ Labeling: Treat live cells (approx. 107 cells per condition) with either DMSO or 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (e.g., 1 µM for 2 hours).
-
Lysis & Proteome Extraction: Lyse cells in cold PBS containing 0.1% NP-40 and protease inhibitors. Critical: Do NOT use DTT, β -mercaptoethanol, or EDTA, as free thiols will quench the unreacted probe. Centrifuge at 20,000 x g for 10 min to clear the lysate.
-
Broad-Spectrum Labeling: Incubate the cleared proteome (normalized to 2 mg/mL) with a broad-spectrum cysteine-reactive probe, such as Iodoacetamide-alkyne (IA-alkyne, 100 µM), for 1 hour at room temperature. Causality: IA-alkyne labels all unreacted, accessible cysteines. Cysteines already covalently modified by your chloroacetamide in Step 1 are sterically protected from IA-alkyne labeling.
-
CuAAC Click Chemistry: Append a biotin-azide tag using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Add 1 mM TCEP, 100 µM TBTA, 1 mM CuSO 4 , and 100 µM biotin-azide. React for 1 hour.
-
Enrichment & On-Bead Digestion: Precipitate proteins using cold methanol/chloroform, resuspend, and capture biotinylated proteins using Streptavidin-agarose beads. Wash extensively (1% SDS, 8 M urea) to remove non-covalently bound proteins. Perform on-bead tryptic digestion overnight.
-
LC-MS/MS & Quantification: Analyze the resulting peptides via high-resolution LC-MS/MS.
-
Self-Validation Check: Calculate the ratio of MS1 peak areas (DMSO / Probe). A ratio > 5 indicates that the specific cysteine was heavily engaged by your chloroacetamide probe, flagging it as a primary off-target liability.
-
Step-by-step Activity-Based Protein Profiling (ABPP) workflow for off-target quantification.
References
-
Key advances in the development of reversible covalent inhibitors. Expert Opinion on Drug Discovery (NIH).[4] URL:[Link]
-
Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society.[1] URL:[Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules (MDPI).[3] URL:[Link]
Sources
optimizing the concentration of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide for IC50 determination
Focus Compound: 2-Chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (CAS: 379255-17-1)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of in vitro assays for highly halogenated, reactive compounds. The compound 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide presents a "perfect storm" of assay optimization hurdles. Its trifluoromethyl (-CF3) and chloro (-Cl) groups confer extreme lipophilicity, leading to severe aqueous solubility issues and plastic adsorption. Furthermore, the α-chloroacetamide moiety is a reactive electrophile prone to off-target covalent binding.
This guide provides a self-validating framework to troubleshoot and optimize the concentration of this compound for accurate IC50 determination.
Module 1: Overcoming Aqueous Precipitation & DMSO Limits
Q: My IC50 curves are flat or erratic at higher concentrations. Why is the compound crashing out? A: This is a classic solvent polarity shock. When a highly lipophilic compound dissolved in 100% Dimethyl Sulfoxide (DMSO) is introduced directly into an aqueous assay buffer, the drastic change in solvent polarity causes rapid precipitation 1. This effectively caps the maximum soluble concentration, leading to artificially flat concentration-response curves (CRCs) and erratic readouts.
Q: How can I maintain solubility without exceeding the DMSO tolerance of my assay? A: You must decouple the stock dilution from the final assay dispense. While robust enzymes can sometimes tolerate up to 5% DMSO 2, mammalian cell cultures typically exhibit cytotoxicity above 0.1%–0.5% DMSO 1. Solution: Employ a stepwise dilution strategy. Prepare an intermediate plate in a miscible co-solvent mixture before the final transfer. Alternatively, use acoustic liquid handling to dispense nanoliter volumes of 100% DMSO directly into the assay plate, minimizing localized precipitation zones 3.
Workflow for stepwise dilution to prevent localized precipitation of lipophilic compounds.
Module 2: Preventing Assay Interference (The Thiol Trap)
Q: I have confirmed the compound is soluble, but the IC50 is 100-fold weaker than expected. What is quenching the activity? A: Check your assay buffer for reducing agents. The α-chloroacetamide group is a known electrophile that covalently modifies cysteine residues 4. If your buffer contains nucleophilic thiols like Dithiothreitol (DTT), β-mercaptoethanol (β-ME), or Glutathione (GSH), these will rapidly react with the chloroacetamide before it ever reaches your target protein. Solution: You must eliminate DTT and β-ME from your assay buffers. If a reducing environment is strictly required for enzyme stability, substitute with Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a potent reducing agent but lacks the nucleophilic thiol group, making it compatible with chloroacetamides 4.
Module 3: Mitigating Microplate Adsorption
Q: My compound is soluble and my buffer is thiol-free, but I am still losing compound at low concentrations. Why? A: Highly lipophilic compounds exhibit non-specific adsorption to standard untreated polystyrene microplates 5. At low nanomolar concentrations, a significant fraction of your compound may stick to the plastic walls, drastically lowering the "free" concentration available to inhibit the target. Solution: Switch to Non-Binding Surface (NBS) microplates or glass-coated plates. Additionally, supplementing the assay buffer with a carrier protein like 0.01% Bovine Serum Albumin (BSA) or a mild non-ionic detergent (e.g., 0.01% Tween-20) acts as a thermodynamic sink to keep the compound in solution and off the plastic.
Quantitative Optimization Parameters
| Parameter | Standard Compound | 2-Chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide | Causality / Rationale |
| Max Final DMSO (Cells) | 0.1% - 0.5% | < 0.5% | Exceeding 0.5% induces cytotoxicity, confounding viability readouts. |
| Max Final DMSO (Enzymes) | 1% - 2% | Up to 5% | Enzymes tolerate higher DMSO; necessary to keep the lipophilic -CF3 group in solution. |
| Reducing Agent | DTT or β-ME | TCEP (1-2 mM) | DTT's nucleophilic thiol reacts with the α-chloroacetamide, quenching the inhibitor. |
| Microplate Material | Polystyrene | NBS or Glass-coated | High LogP drives non-specific adsorption to standard plastics, lowering effective concentration. |
| Carrier Protein | None | 0.01% BSA | Acts as a thermodynamic sink to prevent precipitation and plastic adsorption. |
Step-by-Step Methodology: Self-Validating IC50 Protocol
This methodology utilizes a reverse-dilution matrix to ensure compound solubility is maintained prior to target exposure, featuring a built-in validation step.
-
Primary Stock Preparation: Weigh the compound using an analytical balance in a low-humidity environment. Dissolve in 100% anhydrous DMSO to generate a 10 mM primary stock. Vortex vigorously and sonicate for 5 minutes at room temperature.
-
Serial Dilution in Matrix (The "Master Plate"): Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Causality: Serial dilution in 100% DMSO prevents the compound from crossing its solubility threshold during the dilution process, a common artifact when diluting in aqueous buffers 3.
-
Intermediate Aqueous Transition: Using a multichannel pipette, transfer 10 µL from the Master Plate into an Intermediate Plate containing 90 µL of assay buffer (yielding 10% DMSO). Critical Step: Dispense the DMSO stock into the buffer while mixing. Do not add buffer to the DMSO.
-
Final Assay Dispense: Transfer 10 µL from the Intermediate Plate into the Final Assay Plate (NBS coated) containing 90 µL of the biological target mixture (cells or enzyme). The final well volume is 100 µL with a final DMSO concentration of 1%.
-
Validation Check (The Self-Validating Step): Read the assay plate at 600 nm (turbidimetry) prior to adding any detection reagents. Any well exhibiting an absorbance >0.05 above the vehicle control indicates micro-precipitation. Those specific data points must be excluded from the IC50 non-linear regression to ensure data integrity.
Decision tree for diagnosing and resolving common IC50 assay failures with chloroacetamides.
References
-
Benchchem. "Addressing solubility issues of acetamide derivatives in cell culture media." Benchchem Tech Support. 1
-
MDPI. "Dimethyl Sulfoxide as a Biocompatible Extractant for Enzymatic Bioluminescent Toxicity Assays: Experimental Validation and Molecular Dynamics Insights." International Journal of Molecular Sciences. 2
-
PubMed. "Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay." SLAS Discovery. 3
-
ACS Publications. "Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles." ACS Chemical Biology. 4
-
ACS Publications. "Reducing Small Molecule Adsorption in a PDMS-Based Microphysiological System of the Female Reproductive Tract via Parylene-C Coating to Improve Mechanistic Studies." ACS Applied Materials & Interfaces. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating and Mitigating the Cytotoxicity of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide in Primary Cell Cultures
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate the challenges of working with this compound in sensitive primary cell systems. Our goal is to equip you with the knowledge and protocols necessary to reduce cytotoxicity and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My primary cells are showing high levels of toxicity and death after treatment with 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. What is the likely cause?
A1: Understanding the Mechanism of Cytotoxicity
The observed cytotoxicity is likely linked to the chemical structure of the compound, specifically the chloroacetamide group. Compounds of this class are known to be electrophilic and can induce cellular stress through a well-documented mechanism involving the depletion of intracellular glutathione (GSH) and the subsequent generation of reactive oxygen species (ROS).[1][2][3]
Here's a breakdown of the probable cytotoxic cascade:
-
Glutathione Depletion: 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide, being a soft electrophile, readily reacts with the nucleophilic thiol group of glutathione. This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), leads to the formation of a GSH-conjugate.[2][3] This depletes the cell's primary defense against oxidative stress.[4][5]
-
Oxidative Stress: With diminished GSH levels, the cell's ability to neutralize ROS is compromised.[5][6] The accumulation of ROS can lead to oxidative damage to vital cellular components, including lipids, proteins, and DNA.[7]
-
Apoptosis Induction: Significant oxidative stress can trigger the intrinsic pathway of apoptosis. This involves the mitochondria and the activation of a cascade of enzymes called caspases, such as caspase-3 and caspase-6, which are the executioners of programmed cell death.[8][9][10][11]
Caption: Probable mechanism of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide cytotoxicity.
Q2: How can I reduce the observed cytotoxicity in my primary cell experiments?
A2: A Multi-pronged Approach to Mitigating Cytotoxicity
Reducing the cytotoxicity of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide requires a systematic approach. We recommend a tiered strategy, starting with optimizing your cell culture conditions and then moving to more targeted interventions like co-treatments and formulation adjustments.
Sources
- 1. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 2. The role of glutathione in detoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione-Dependent Detoxification Processes in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Compartment-specific importance of glutathione during abiotic and biotic stress [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Protective Effects of N-acetylcysteine Against the Statins Cytotoxicity in Freshly Isolated Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of glucocorticoid-induced apoptotic pathway: processing of caspase-6 but not caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overexpression of caspase-3 restores sensitivity for drug-induced apoptosis in breast cancer cell lines with acquired drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
preventing degradation of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide during storage
Welcome to the Technical Support Center for the handling, storage, and stabilization of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide .
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay performance of α -chloroacetamide derivatives. This compound is highly reactive by design; its architecture features an electrophilic α -chloro group and an amide bond flanked by a strongly electron-withdrawing trifluoromethyl (-CF 3 ) group. While these features make it a potent covalent binder and intermediate, they also render it highly vulnerable to premature degradation via hydrolysis, photolysis, and nucleophilic attack[1].
This guide is structured to move beyond basic storage instructions. By understanding the causality behind the compound's degradation, you can implement self-validating workflows that guarantee the integrity of your experimental data.
Part 1: Core Mechanisms of Degradation (The "Why")
To prevent degradation, we must first understand the three primary chemical vulnerabilities of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide:
-
Nucleophilic Substitution ( SN2 ): The α -carbon is highly electrophilic. The adjacent carbonyl group stabilizes the transition state, making the C-Cl bond exceptionally prone to SN2 attack by thiols, amines, or even water[2].
-
Acid/Base-Catalyzed Hydrolysis: The strongly electron-withdrawing -CF 3 and -Cl groups on the phenyl ring pull electron density away from the amide nitrogen. This increases the electrophilicity of the amide carbonyl, accelerating base-catalyzed hydrolysis (cleaving the molecule into a substituted aniline and glycolic acid derivatives)[3].
-
Photolytic Dechlorination: Exposure to ultraviolet (UV) light—or prolonged exposure to standard laboratory fluorescent lighting—induces the homolytic cleavage of the C-Cl bond. This generates a highly reactive dechlorinated radical that rapidly undergoes multi-hydroxylation or cyclization[4].
Mechanistic pathways of alpha-chloroacetamide degradation and preventative interventions.
Part 2: Troubleshooting Guides & FAQs
Q1: My DMSO stock solution lost efficacy after a week at room temperature. What happened? A1: You are likely observing solvent-induced degradation. Dimethyl sulfoxide (DMSO) is highly hygroscopic. When a stock solution is repeatedly opened on the benchtop, it absorbs atmospheric moisture. This introduced water acts as a nucleophile, initiating the hydrolysis of the α -chloro group. Furthermore, α -chloroacetamides are known to thermally decompose when stored for prolonged periods at room temperature in DMSO[5]. Actionable Fix: Aliquot your stock into single-use vials immediately upon preparation and store at -80°C.
Q2: I observed a color change and free chloride ions in my aqueous working solution. Why? A2: This is a classic signature of photolytic degradation. UV exposure induces homolytic cleavage of the C-Cl bond, releasing a chloride radical[4]. The resulting radical cascade leads to complex cyclization products, which often present as a yellowing or browning of the solution. Actionable Fix: Mandate the use of amber-coated glassware for all aqueous dilutions and minimize ambient light exposure during assay incubation.
Q3: How do pH fluctuations in my assay buffer affect this compound? A3: α -chloroacetamides exhibit strict pH-dependent stability. Under basic conditions (pH > 8.0), base-catalyzed hydrolysis of the amide linkage accelerates exponentially[3]. Conversely, highly acidic conditions can also promote amide cleavage. Actionable Fix: Maintain assay buffers strictly between pH 5.5 and 7.4. Avoid using primary amine buffers (like Tris) if possible, as they can act as competing nucleophiles against the α -chloro group over extended incubations.
Part 3: Quantitative Stability Data
To guide your experimental planning, refer to the following self-validating stability matrix. This data synthesizes the expected half-life of the compound across various common laboratory environments.
| Storage Condition | Environment | Temp | Estimated Stability (Half-Life) | Primary Degradation Mechanism |
| Dry Powder (Argon Purged) | Amber Glass Vial | -20°C | > 2 Years | None (Stable) |
| Anhydrous DMSO (<0.1% H 2 O) | Amber Glass Vial | -80°C | 6 - 12 Months | Slow thermal degradation |
| Wet DMSO (>1.0% H 2 O) | Clear Plastic Tube | 25°C | < 7 Days | Hydrolysis / Nucleophilic attack |
| Aqueous Buffer (pH 9.0) | Clear Glass Vial | 25°C | < 24 Hours | Base-catalyzed amide hydrolysis |
| Aqueous Buffer (pH 7.0) | Direct UV/Light | 25°C | < 2 Hours | Photolytic dechlorination |
Part 4: Standard Operating Protocols (SOPs)
To ensure scientific integrity, your storage protocols must be self-validating—meaning the protocol itself contains checks to confirm the environment is safe for the compound.
Protocol 1: Preparation of Self-Validating Anhydrous Stock Solutions
Objective: Prevent moisture-induced hydrolysis during liquid storage.
-
Desiccation: Remove the lyophilized powder from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the highly reactive powder.
-
Solvent Validation (Self-Validating Step): Perform a Karl Fischer titration on your DMSO or Acetonitrile. Proceed with dissolution only if the water content is verified to be <0.1%.
-
Dissolution: Dissolve the compound to the desired molarity (e.g., 10 mM) using positive displacement pipettes to avoid aerosolizing moisture from the pipette barrel.
-
Inert Purging: Overlay the liquid in the master tube with a gentle stream of dry Argon or Nitrogen gas for 15 seconds to displace ambient oxygen and moisture.
-
Aliquot & Freeze: Dispense into single-use amber glass vials. Flash-freeze in liquid nitrogen and transfer to -80°C. Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce micro-condensation events.
Protocol 2: Long-Term Powder Storage
Objective: Prevent photolysis and thermal degradation of the bulk API.
-
Vial Selection: Transfer bulk powder only into amber, silanized glass vials. Causality: Silanization removes reactive hydroxyl groups from the glass surface, preventing surface-catalyzed degradation.
-
Atmosphere Control: Purge the headspace of the vial with Argon gas.
-
Sealing: Seal tightly with a PTFE-lined septum cap.
-
Storage & Validation: Store at -20°C inside a secondary sealed container filled with indicating desiccant (e.g., Drierite). Self-Validating Step: Check the desiccant color monthly. If it turns pink, the primary moisture barrier has failed, and the compound must be re-purged.
References
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications.[Link]
-
Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Technical University of Denmark (DTU).[Link]
-
Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors. bioRxiv.[Link]
-
Mechanisms and inhibitors of nicotinamide N-methyltransferase. PubMed Central (PMC).[Link]
Sources
- 1. New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors | bioRxiv [biorxiv.org]
Technical Support Center: Managing Interference of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide in Fluorescence-Based Assays
Welcome to the technical support guide for researchers encountering potential interference from 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide in fluorescence-based assays. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you identify, understand, and mitigate assay interference, ensuring the integrity and accuracy of your experimental data.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may be encountering in your experiments.
Q1: My assay background is unexpectedly high after adding 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. What could be the cause?
Potential Cause:
The most likely reason for an increase in background fluorescence upon the addition of a test compound is that the compound itself is fluorescent, a phenomenon known as autofluorescence.[1][2] Many small organic molecules have the ability to absorb light at one wavelength and emit it at another, which can interfere with the specific signal from your assay's fluorophore.[3] 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide, with its aromatic rings and conjugated system, has the structural potential to be fluorescent, although its specific spectral properties are not widely documented.
Diagnostic Protocol: Confirming Compound Autofluorescence
To determine if the compound is the source of the high background, it is crucial to run a set of control experiments.
Step-by-Step Protocol:
-
Prepare a "Compound Only" Control: In a well of your assay plate, add the same concentration of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide as used in your experiment, but without any of the fluorescent reporters or biological components (cells, enzymes, etc.).[4]
-
Prepare a "Vehicle Only" Control: In a separate well, add only the vehicle (e.g., DMSO) used to dissolve the compound.
-
Measure Fluorescence: Read the fluorescence of these control wells using the same excitation and emission wavelengths as your main experiment.
-
Analyze the Results: If the "Compound Only" well shows significantly higher fluorescence than the "Vehicle Only" well, this confirms that 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is autofluorescent under your experimental conditions.
Q2: I've confirmed that 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is autofluorescent. How can I mitigate this interference?
Mitigation Strategies:
Once compound autofluorescence is confirmed, several strategies can be employed to minimize its impact on your assay results.
Strategy 1: Background Subtraction
-
Principle: If the compound's fluorescence is additive and does not change in the presence of other assay components, you can subtract its contribution from your experimental wells.
-
Protocol:
-
For every plate, include a control well containing the compound at the relevant concentration but lacking a key biological component (e.g., the enzyme in an enzyme assay or the fluorescent probe).
-
Measure the fluorescence of this control well.
-
Subtract this average background fluorescence value from the readings of your experimental wells containing the compound.[4]
-
-
Causality: This method assumes that the compound's fluorescence is independent of the biological reaction being measured. It is a simple and effective method for moderate levels of interference.
Strategy 2: Utilize Red-Shifted Fluorophores
-
Principle: Autofluorescence from small molecules is often more pronounced in the blue-green region of the spectrum (350-550 nm).[5] By switching to a fluorophore that excites and emits at longer wavelengths (in the red or far-red region, >600 nm), you can often avoid the spectral window where the compound interferes.[5][6]
-
Experimental Choice:
-
Review the spectral properties of your current fluorophore.
-
Identify an alternative fluorophore with similar chemical properties but with excitation and emission maxima shifted to longer wavelengths. For example, if you are using a fluorescein-based probe (Ex/Em ~494/521 nm), consider switching to a Cy5 (Ex/Em ~650/670 nm) or Alexa Fluor 647 (Ex/Em ~650/668 nm) based probe.[6]
-
Validate the new fluorophore in your assay system to ensure it performs as expected.
-
-
Authoritative Grounding: This is a widely recommended strategy in high-throughput screening (HTS) to reduce false positives caused by fluorescent compounds.[3][7]
| Mitigation Strategy | Principle | Advantages | Disadvantages |
| Background Subtraction | Mathematically remove the compound's fluorescence contribution. | Simple to implement; no change in assay reagents required. | Assumes additive fluorescence; may not be accurate if the compound's fluorescence changes upon interaction with assay components. |
| Red-Shifted Fluorophores | Use fluorophores that operate outside the compound's interference spectrum. | Can completely eliminate the interference; increases signal-to-noise ratio. | May require re-optimization of the assay; requires instrumentation capable of reading at longer wavelengths. |
| Time-Resolved Fluorescence (TRF) | Differentiate between short-lived background fluorescence and long-lived specific signals. | Highly effective at reducing background from various sources, including compound autofluorescence. | Requires specific TRF-compatible fluorophores (lanthanide chelates) and a plate reader with TRF capabilities. |
Frequently Asked Questions (FAQs)
Q: What is compound autofluorescence?
A: Autofluorescence is the natural tendency of certain molecules to absorb light and then re-emit it at a longer wavelength. In the context of drug discovery and biological research, many small molecule compounds, particularly those with aromatic ring systems, can exhibit this property. This intrinsic fluorescence can be a significant source of interference in assays that rely on measuring a fluorescent signal, as it can be mistaken for the signal generated by the assay's specific reporter fluorophore.[2]
Q: Besides autofluorescence, are there other ways a compound like this can interfere with a fluorescence assay?
A: Yes. Besides emitting its own light, a compound can interfere in other ways:
-
Quenching: The compound could absorb the light emitted by your fluorophore, leading to a decrease in the measured signal. This can result in false negatives in inhibitor screens or an underestimation of biological activity.[2]
-
Light Scattering: At high concentrations, some compounds can form aggregates that scatter the excitation light, which can also lead to artificially high readings.[1]
Q: What is a general workflow for addressing potential compound interference?
A: A systematic approach is key to identifying and resolving interference issues. The following workflow provides a general guideline.
Caption: A workflow for identifying and mitigating compound interference.
References
-
What troubleshooting is recommended if the background signal is very high?. PCR Biosystems. [Link]
-
Tips to Minimize Autofluorescence. FluoroFinder. [Link]
-
Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Sino Biological. [Link]
-
Fluorescence readouts in HTS: No gain without pain?. ResearchGate. [Link]
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. NIH National Center for Biotechnology Information. [Link]
-
Troubleshooting FluoroSpot assay. U-CyTech biosciences. [Link]
-
Interference and Artifacts in High-content Screening. NIH National Center for Biotechnology Information. [Link]
-
What is the current value of fluorescence polarization assays in small molecule screening?. Taylor & Francis Online. [Link]
-
Autofluorescence: Causes and Cures. University of British Columbia. [Link]
-
2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide. PubChem. [Link]
-
Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Researcher's Guide to Validating Protein-Ligand Interactions: A Comparative Analysis Focused on CETSA for 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
In the landscape of drug discovery and chemical biology, the identification of a small molecule's direct binding target is a critical milestone. This guide provides an in-depth, practical comparison of methodologies for validating the binding target of a novel compound, using the hypothetical case of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. While the specific target for this molecule is not broadly published, this guide will operate under a common research scenario: a primary screen has identified a putative target, for instance, a kinase we'll refer to as "Kinase X," and the next crucial step is to validate this interaction within a physiologically relevant cellular context.
This guide will focus on the Cellular Thermal Shift Assay (CETSA) as a primary validation tool, offering a detailed protocol and explaining the rationale behind its application.[1][2][3] Furthermore, we will objectively compare CETSA with other established biophysical techniques, including Affinity Purification-Mass Spectrometry (AP-MS), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), to equip researchers with the knowledge to select the most appropriate method for their specific research question.
The Principle of Target Engagement and the Power of CETSA
The fundamental principle behind CETSA is that the binding of a ligand, such as our compound of interest, to its target protein confers thermal stability.[1][2] When subjected to a heat gradient, proteins denature and aggregate out of solution. However, a protein that has formed a complex with a small molecule will be more resistant to this thermal denaturation, remaining soluble at higher temperatures than its unbound counterpart.[3][4] This change in thermal stability, or "thermal shift," is a direct indicator of target engagement within the complex milieu of the cell.[1][5]
The beauty of CETSA lies in its ability to be performed in a variety of formats, from simple cell lysates to intact cells and even tissues, providing a more physiologically relevant assessment of drug-target interaction compared to assays using purified proteins.[1][6] This is particularly advantageous as it accounts for factors such as cell permeability and intracellular compound concentration.
Visualizing the CETSA Workflow
The following diagram illustrates the core steps of a typical CETSA experiment designed to validate the interaction between our compound and its putative target, Kinase X.
Caption: Relationship between different target validation techniques.
Conclusion
Validating the binding target of a novel compound like 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is a non-trivial but essential step in drug discovery. The Cellular Thermal Shift Assay provides a robust, label-free method for confirming target engagement directly within the complex environment of a living cell. Its ability to provide physiologically relevant data on compound-target interaction makes it an invaluable tool for bridging the gap between initial hit discovery and more detailed mechanistic studies.
While CETSA is a powerful technique, a multi-faceted approach that incorporates orthogonal methods is often the most rigorous strategy. Techniques like AP-MS can aid in the initial, unbiased identification of targets, while SPR and ITC provide detailed in vitro characterization of the binding kinetics and thermodynamics, respectively. By understanding the principles, advantages, and limitations of each method, researchers can design a comprehensive validation strategy that builds confidence in their lead compounds and their mechanisms of action, ultimately paving the way for successful drug development.
References
-
Klebe, G. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Pharmaceuticals. Retrieved from [Link]
-
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
Ciulli, A., & Williams, D. H. (2010). Isothermal titration calorimetry in drug discovery. Bioorganic & Medicinal Chemistry, 18(20), 7033-7041. Retrieved from [Link]
-
Congreve, M., et al. (2014, January 15). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. British Journal of Pharmacology. Retrieved from [Link]
-
Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2025, 361-387. Retrieved from [Link]
-
Matulis, D. (2016, December 15). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Biochimica et Biophysica Acta (BBA) - General Subjects. Retrieved from [Link]
-
Lee, J., et al. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Retrieved from [Link]
-
Almqvist, H., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
Olaru, A., et al. (2015). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Chemistry. Retrieved from [Link]
-
Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
-
The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
-
bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]
-
ACS Publications. (2020, July 28). Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. Retrieved from [Link]
-
ChromoTek. (n.d.). Multiple kits for streamlined affinity purification mass spectrometry (AP-MS). Retrieved from [Link]
-
bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]
-
SGC. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]
-
Bentham Science. (n.d.). Affinity Purification Combined with Mass Spectrometry-Based Proteomic Strategy to Study Mammalian Protein Complex and Protein-Protein Interactions. Retrieved from [Link]
-
AstraZeneca. (2018, December 5). Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. Retrieved from [Link]
-
Medicines Discovery Catapult. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]
-
Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
Pelago Bioscience. (2025, February 27). HAVE YOU SECURED YOUR CLINICAL TARGET ENGAGEMENT ASSAY? Retrieved from [Link]
Sources
- 1. pelagobio.com [pelagobio.com]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv [biorxiv.org]
- 6. pelagobio.com [pelagobio.com]
The Pivotal Role of Substitution Patterns in the Fungicidal Activity of 2-Chloro-N-phenylacetamide Derivatives: A Comparative Guide
In the relentless pursuit of novel and effective antifungal agents, the 2-chloro-N-phenylacetamide scaffold has emerged as a promising foundation for the development of potent fungicides. The inherent reactivity of the α-chloroacetamide moiety, coupled with the tunable electronic and steric properties of the N-phenyl ring, provides a versatile platform for structure-activity relationship (SAR) studies. This guide delves into the critical interplay between the structural modifications of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide and its analogs, offering a comparative analysis of their fungicidal efficacy supported by experimental data. We will explore the causal relationships behind synthetic strategies and the resulting biological activities, providing researchers in drug discovery and agrochemical development with actionable insights.
The 2-Chloro-N-phenylacetamide Core: A Foundation for Fungicidal Activity
The fundamental 2-chloro-N-phenylacetamide structure is a known bioactive entity. The presence of the chloroacetyl group is crucial for its biological activity, a feature observed in various antimicrobial compounds[1]. This reactive group can potentially alkylate essential biomolecules within the fungal cell, leading to cytotoxicity. However, the efficacy and selectivity of these compounds are profoundly influenced by the substitution pattern on the N-phenyl ring.
Structure-Activity Relationship (SAR) Analysis: A Tale of Two Moieties
The fungicidal potency of this class of compounds can be systematically dissected by considering the contributions of two key structural regions: the N-phenyl ring and the N-acyl side chain.
The N-Phenyl Ring: The Steering Wheel of Potency and Selectivity
Substituents on the N-phenyl ring play a critical role in modulating the compound's lipophilicity, electronic properties, and steric interactions with the target site.
-
Halogenation: The introduction of halogen atoms, particularly chlorine and fluorine, on the phenyl ring is a well-established strategy for enhancing fungicidal activity. The presence of a 2-chloro and a 6-trifluoromethyl group on the phenyl ring, as in the title compound, is anticipated to significantly increase potency. The trifluoromethyl (CF3) group is a powerful electron-withdrawing group that also enhances metabolic stability and lipophilicity, properties known to be favorable for agrochemical and pharmaceutical candidates[2]. A close analog, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide , has been identified as having strong and broad-spectrum antifungal activity, underscoring the importance of di-substitution at the 2- and 6-positions and the presence of a trifluoromethyl group[3].
-
Positional Isomerism: The positioning of substituents is as crucial as their nature. Ortho-substitution on the phenyl ring can induce a twist in the amide bond, influencing the molecule's conformation and its ability to fit into a target's active site. The 2,6-disubstitution pattern often leads to higher activity, likely by forcing a specific, bioactive conformation.
The N-Acyl Side Chain: The Warhead
The 2-chloroacetamide portion of the molecule is the primary reactive center. Modifications to this part of the molecule can have a significant impact on activity.
-
The α-Chloro Group: The chlorine atom at the α-position is a key determinant of the molecule's alkylating potential. Studies on simpler analogs like 2-chloro-N-phenylacetamide have demonstrated its importance for antifungal and antibiofilm activity[4][5][6]. Replacing the chlorine with a hydrogen atom generally leads to a significant drop in or complete loss of activity.
Comparative Fungicidal Activity
| Compound/Derivative Class | Key Structural Features | Observed Fungicidal Activity | Reference(s) |
| 2-Chloro-N-phenylacetamide | Unsubstituted Phenyl Ring | Moderate antifungal activity against various Candida and Aspergillus species. MIC values typically range from 16 to 256 µg/mL. | [7][8] |
| N-(Halogen-substituted phenyl)-2-chloroacetamides | Halogen (F, Cl, Br, I) on the Phenyl Ring | Generally enhanced activity compared to the unsubstituted parent compound. The specific activity depends on the nature and position of the halogen. | [4] |
| 2-Chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | 2,6-Dichloro and 4-Trifluoromethyl Substitution | Strong and broad-spectrum antifungal activity against various plant pathogenic fungi. | [3] |
| Hypothetical: 2-Chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide | 2-Chloro and 6-Trifluoromethyl Substitution | Expected to exhibit potent fungicidal activity due to the combined electronic and steric effects of the substituents. | Inferred from[2][3] |
MIC: Minimum Inhibitory Concentration
Postulated Mechanism of Action
The precise mechanism of action for 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is not definitively established. However, based on studies of the simpler 2-chloro-N-phenylacetamide, two primary hypotheses can be proposed:
-
Enzyme Inhibition: The molecule may act as an inhibitor of essential fungal enzymes. Molecular docking studies on 2-chloro-N-phenylacetamide suggest potential inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis[7].
-
Membrane Disruption: Another proposed mechanism involves binding to ergosterol in the fungal cell membrane, leading to membrane disruption and cell death[8].
The trifluoromethylphenyl moiety could enhance the affinity of the compound for a specific target protein or facilitate its transport across the fungal cell membrane.
Caption: Postulated mechanisms of action for 2-chloro-N-phenylacetamide derivatives.
Experimental Protocols
General Synthesis of 2-Chloro-N-(substituted phenyl)acetamide Derivatives
This protocol is a generalized procedure based on methods reported for the synthesis of various N-phenyl-2-chloroacetamides[1][4].
Materials:
-
Substituted aniline (e.g., 2-chloro-6-(trifluoromethyl)aniline) (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine or other suitable base (1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-chloro-N-(substituted phenyl)acetamide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A generalized workflow for the synthesis of 2-chloro-N-phenylacetamide derivatives.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and methods described in the literature[9].
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (DMSO or other solvent)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Prepare a standardized fungal inoculum in RPMI-1640 medium.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in RPMI-1640 to achieve a range of desired concentrations.
-
Add the fungal inoculum to each well. Include wells for a positive control (fungal inoculum + standard antifungal), a negative control (fungal inoculum + solvent), and a growth control (fungal inoculum only).
-
Incubate the plates at 35 °C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, which can be assessed visually or by measuring the optical density at a specific wavelength.
-
To determine the Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells with no visible growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plates after incubation.
Conclusion and Future Directions
The structure-activity relationships of 2-chloro-N-phenylacetamide derivatives highlight a clear path toward the development of potent fungicidal agents. The strategic placement of electron-withdrawing and lipophilic groups, such as chloro and trifluoromethyl moieties, on the N-phenyl ring is a validated approach for enhancing antifungal efficacy. The 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide scaffold represents a highly promising candidate for further investigation.
Future research should focus on the synthesis and systematic evaluation of a focused library of derivatives to precisely map the SAR of this specific scaffold. Elucidating the definitive mechanism of action will be crucial for rational drug design and overcoming potential resistance mechanisms. Furthermore, in vivo studies are necessary to translate the promising in vitro activity into practical applications in agriculture and medicine.
References
- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC.
- Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. PubMed.
- Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed.
- WO2021244950A1 - Fungicidal compositions.
- FUNGICIDAL COMPOSITIONS - P
- Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. PubMed.
- Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.
- Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed.
- (PDF) Antifungal activity of 2‐Chloro‐N‐phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis.
- The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals. Benchchem.
- (PDF) Synthesis, Fungicidal Activity, and Structure Activity Relationship of β-Acylaminocycloalkylsulfonamides against Botrytis cinerea.
- United States P
- Synthesis and antifungal activity of some substituted phenothiazines and related compounds. Notables de la Ciencia - CONICET.
- Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. PMC.
- Fungicidal active ingredients combinations.
- Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. MDPI.
- a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. SciELO.
- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI.
- Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent.
Sources
- 1. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Syntheses and Structure–activity Relationships of [research.amanote.com]
- 3. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
A Comparative Analysis of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide and its Enantiomers: A Guide for Researchers
In the landscape of modern agrochemicals, the principle of chirality has emerged as a critical determinant of biological activity, environmental persistence, and non-target organism toxicity. For researchers in crop protection and drug development, a nuanced understanding of the stereochemical properties of active ingredients is paramount. This guide provides a comprehensive comparative analysis of the racemic mixture of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide and its individual enantiomers. While this specific molecule is a member of the well-established chloroacetamide class of herbicides, this document synthesizes general principles of this class with specific structural considerations to offer a predictive and experimentally grounded comparison.
Introduction: The Significance of Chirality in Chloroacetamide Herbicides
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is a chloroacetamide herbicide, a class of compounds widely used for the pre-emergence control of annual grasses and some broadleaf weeds.[1][2] The presence of a stereocenter at the alpha-carbon of the acetamide group gives rise to two enantiomers, designated as (R)- and (S)-2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. It is a well-established principle that enantiomers of a chiral compound can exhibit markedly different biological activities due to their differential interactions with chiral biological targets such as enzymes and receptors.[1]
The development of single-enantiomer or enantio-enriched agrochemicals is a significant trend, driven by the potential for enhanced efficacy, reduced environmental load, and improved toxicological profiles.[1] This guide will explore the expected and evidence-supported differences in the herbicidal activity, mechanism of action, and environmental and toxicological profiles of the racemic mixture versus the individual enantiomers of the title compound.
Mechanism of Action: A Stereoselective Inhibition of Very-Long-Chain Fatty Acid Elongase
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3][4] Specifically, they target and inhibit the activity of VLCFA elongase (VLCFAE), a key enzyme in the biosynthesis of fatty acids with more than 18 carbon atoms.[3][4] These VLCFAs are essential components of various cellular structures, including cuticular waxes, suberin, and membranes. Inhibition of VLCFA synthesis disrupts cell division and growth, ultimately leading to the death of susceptible weed seedlings.[5][6]
Crucially, research on related chiral chloroacetamides, such as metolachlor and dimethenamid, has unequivocally demonstrated that this inhibition is highly enantioselective.[3][7] The (S)-enantiomers of these herbicides are potent inhibitors of VLCFA synthase, while the (R)-enantiomers exhibit significantly lower or no inhibitory activity.[3][7] This enantioselectivity is attributed to the specific stereochemical requirements of the enzyme's active site.
Based on this strong precedent, it is hypothesized that the (S)-enantiomer of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is the herbicidally active isomer (the eutomer), while the (R)-enantiomer is the less active isomer (the distomer).
Logical Relationship of Chloroacetamide Action
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20160286802A1 - Herbicidal compositions and methods - Google Patents [patents.google.com]
- 3. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
confirming the on-target effects of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide via siRNA knockdown
Target Validation in Drug Discovery: Confirming the On-Target Effects of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide via siRNA Knockdown
Introduction: The Covalent Validation Challenge
The compound 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (CAS: 379255-17-1) represents a distinct class of electrophilic probes utilized in chemical biology and fragment-based drug discovery (FBDD). Featuring an α -chloroacetamide warhead, this molecule is designed to form irreversible covalent bonds with nucleophilic cysteine residues via an SN2 alkylation mechanism[1][2]. The electron-withdrawing trifluoromethyl ( −CF3 ) and chloro ( −Cl ) groups on the phenyl ring tune the steric and electronic environment of the acetamide, influencing its reactivity profile.
While α -chloroacetamides are powerful tools for targeting "undruggable" proteins with reactive cysteines[3], their intrinsic electrophilicity introduces a critical liability: off-target toxicity . These compounds can indiscriminately alkylate highly abundant cellular thiols (e.g., glutathione) or off-target proteins, leading to phenotypic effects that mimic, but are not caused by, the inhibition of the intended target[1].
To definitively prove that the biological effect (e.g., apoptosis, signaling blockade) of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is driven by its specific target protein, researchers must employ rigorous target validation methodologies. The gold standard for this is siRNA-mediated target depletion [4].
Methodological Comparison: Why siRNA?
Validating a covalent inhibitor requires distinguishing between on-target efficacy and off-target alkylation. Below is an objective comparison of siRNA knockdown against other standard target validation methodologies.
Table 1: Comparison of Target Validation Methodologies for Covalent Probes
| Validation Method | Mechanism of Action | Advantages | Limitations | Suitability for Covalent Probes |
| siRNA Knockdown | Transient mRNA degradation via the RISC complex[4]. | High throughput; avoids long-term genetic compensation; highly tunable. | Incomplete protein depletion; potential RNAi machinery toxicity. | High. Ideal for establishing a self-validating desensitization baseline. |
| CRISPR-Cas9 KO | Permanent genetic deletion via DNA double-strand breaks. | Complete absence of target protein; provides a clean genetic background. | Cells may develop compensatory survival mechanisms over time, masking acute effects. | Medium. Useful for non-essential genes, but adaptation often confounds results. |
| Pharmacological Competition | Pre-treatment with a known, selective reversible inhibitor. | Fast; directly assesses target engagement in living cells. | Relies entirely on the absolute specificity of the competitor probe. | Medium. Only viable if a highly validated reversible inhibitor already exists. |
| CETSA / TSA | Thermal stabilization of the target protein upon covalent binding. | Direct physical evidence of target engagement in situ. | Proves binding, but does not prove that the binding causes the observed phenotype. | High. An excellent physical complement to the functional data provided by siRNA. |
The Logic of siRNA Validation: A Self-Validating System
The fundamental logic of using siRNA to validate 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide rests on the principle of Target-Depletion Phenocopying and Compound Insensitivity .
This is a self-validating system:
-
Phenocopying: If the compound acts by inhibiting Target Protein X, then removing Target Protein X via siRNA should produce the exact same phenotype as treating the cells with the compound.
-
Desensitization (The Rescue Logic): If the cells are pre-depleted of Target Protein X via siRNA, there is no target left for the compound to inhibit. Therefore, subsequent treatment with 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide should yield no additional phenotypic effect . If the compound still induces toxicity in knockdown cells, the effect is definitively off-target.
Logical decision matrix for distinguishing on-target vs. off-target effects.
Experimental Methodology: Step-by-Step Protocol
To ensure scientific integrity and reproducibility, the following protocol outlines the exact workflow required to validate the on-target effects of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide.
Phase 1: Reverse Transfection of siRNA
Causality Check: We utilize reverse transfection (adding cells to pre-plated siRNA-lipid complexes) rather than forward transfection. This ensures cells are in suspension during initial exposure, maximizing membrane surface area for lipoplex uptake, which is critical for achieving the >80% knockdown required for covalent inhibitor validation.
-
siRNA Preparation: Prepare three conditions to rule out miRNA-like off-target effects[4]:
-
Non-targeting Scramble Control (si-Ctrl).
-
Target-specific Sequence 1 (si-Target-1).
-
Target-specific Sequence 2 (si-Target-2).
-
-
Complex Formation: Dilute siRNA (final concentration 10–20 nM) and a lipid-based transfection reagent in Opti-MEM. Incubate for 20 minutes at room temperature to allow lipoplex formation.
-
Plating: Dispense the lipoplex mixture into assay plates. Harvest target cells, resuspend in antibiotic-free media, and seed them directly onto the lipoplexes.
Phase 2: Knockdown Validation (48–72 Hours)
Causality Check: You must wait 48 to 72 hours before compound treatment. While siRNA degrades mRNA within hours, the pre-existing target protein must degrade via natural proteasomal turnover. Treating too early leads to false negatives because the covalent inhibitor will simply bind the residual protein pool.
-
Lysis: Harvest a subset of cells at 48h and 72h. Lyse in RIPA buffer supplemented with protease inhibitors.
-
Western Blotting: Quantify protein levels via SDS-PAGE and immunoblotting.
-
Thresholding: Proceed to Phase 3 only if densitometry confirms >80% depletion of the target protein relative to the si-Ctrl.
Phase 3: Compound Treatment & Phenotypic Readout
Causality Check: A single dose is insufficient. You must generate a full dose-response curve to observe the rightward shift in the IC50 value.
-
Dosing: Treat the si-Ctrl and si-Target cells with a 10-point, 3-fold serial dilution of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide (e.g., from 10 μ M down to 0.5 nM).
-
Incubation: Incubate for the standard duration of your phenotypic assay (e.g., 24h for signaling biomarkers, 72h for viability).
-
Readout: Quantify the phenotype (e.g., using CellTiter-Glo for ATP/viability or ELISA for specific kinase phosphorylation).
Workflow for siRNA-mediated target validation of covalent inhibitors.
Data Interpretation
-
Confirmed On-Target Effect: The si-Ctrl cells show a standard dose-dependent response to 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. In contrast, the si-Target cells show a massive rightward shift in the IC50 (or complete insensitivity), proving the compound requires the target to exert its effect.
-
Confirmed Off-Target Effect: Both si-Ctrl and si-Target cells die or exhibit the phenotype at the exact same compound concentration. This indicates the α -chloroacetamide warhead is alkylating a different, essential protein to drive the response.
References
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. URL:[Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. URL:[Link]
-
Specificity of short interfering RNA determined through gene expression signatures. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the highest standards of laboratory safety.
The following procedures are based on the known hazards of analogous chemical structures, a standard practice in chemical safety for compounds with limited specific data. The primary hazards associated with this class of compounds include acute toxicity if swallowed, in contact with skin, or if inhaled; severe skin and eye irritation; and potential for respiratory irritation.[1][2][3][4][5][6] A thorough risk assessment should be conducted before beginning any work with this compound.
Core Principles of Protection: A Proactive Stance on Safety
When handling 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide, a proactive and comprehensive approach to personal protective equipment (PPE) is paramount. The causality behind each PPE recommendation is rooted in the compound's hazardous properties. The primary goals are to prevent skin and eye contact, avoid inhalation of dust particles, and eliminate the possibility of ingestion.
Engineering and Administrative Controls: The First Line of Defense
Before relying on PPE, it is crucial to implement robust engineering and administrative controls. These measures are designed to minimize exposure at the source.
-
Engineering Controls: All work with 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide should be conducted in a certified chemical fume hood to control the inhalation of dust or vapors.[3][7] Facilities must be equipped with an eyewash station and a safety shower.[7]
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must be thoroughly trained on the specific hazards and handling procedures. It is also recommended to work with the smallest quantities of the compound necessary for the experiment to minimize the potential for exposure.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are foundational, the use of appropriate PPE is mandatory to provide a final barrier against exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][7][8][9] | Protects against dust particles and potential splashes that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before each use. A disposable, chemical-resistant lab coat or suit is also required.[3][4][7][8][9] | Prevents skin contact, which can lead to irritation and potential systemic toxicity through dermal absorption.[1][3] |
| Respiratory Protection | For most laboratory-scale operations within a fume hood, respiratory protection may not be necessary. However, if there is a risk of dust generation that cannot be controlled by engineering means, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required. For higher-risk activities, a full-face respirator may be necessary.[5][7][8] | Protects against the inhalation of airborne particles, which can cause acute toxicity and respiratory irritation.[1][3] |
| Footwear | Closed-toe shoes made of a non-porous material. | Provides protection against spills and falling objects. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide, from preparation to disposal.
Sources
- 1. nextsds.com [nextsds.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. keyorganics.net [keyorganics.net]
- 4. fishersci.es [fishersci.es]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
